Ac-Arg-Gly-Lys(Ac)-AMC
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic peptide substrate extensively utilized in biochemical research to measure the enzymatic activity of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression. Given their significant involvement in cellular processes such as cell cycle progression, differentiation, and apoptosis, HDACs have emerged as important therapeutic targets, particularly in oncology and neurodegenerative diseases.
This technical guide provides an in-depth overview of this compound, its mechanism of action as a substrate, detailed experimental protocols for its use, and its application in research and drug discovery.
Principle of the Assay
The use of this compound to measure HDAC activity is based on a two-step enzymatic reaction.[2][3] The peptide substrate itself is non-fluorescent.
-
Deacetylation by HDACs: In the first step, an active HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the peptide sequence.
-
Proteolytic Cleavage by Trypsin: The deacetylated peptide then becomes a substrate for trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.
The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity. The fluorescence of AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
This assay format is amenable to high-throughput screening (HTS) for the identification of HDAC inhibitors.
Data Presentation
While specific kinetic parameters for this compound are not extensively reported in the literature, the following table provides representative kinetic data for other commonly used fluorogenic HDAC substrates to offer a comparative context.
| Substrate | HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-Gly-Ala-Lys(Ac)-AMC | HDAC1 | - | - | ~10⁵ | [4] |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | - | - | BMG LABTECH Application Note |
| Ac-RHKK(Ac)-AMC | HDAC8 | - | - | 7,500 |
Note: The kinetic parameters of enzyme-substrate interactions are highly dependent on the specific assay conditions, including buffer composition, pH, and temperature.
Experimental Protocols
The following is a generalized protocol for a fluorometric HDAC activity assay using this compound. This protocol is based on commonly used procedures for similar substrates and should be optimized for specific experimental needs.
Reagents and Buffers
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
This compound Substrate: Stock solution (e.g., 10 mM in DMSO), working solution to be prepared in HDAC Assay Buffer.
-
HDAC Enzyme: Purified recombinant HDAC enzyme of interest.
-
Trypsin Solution (Developer): Stock solution (e.g., 10 mg/mL in appropriate buffer), working solution to be prepared in HDAC Assay Buffer.
-
HDAC Inhibitor (for control): e.g., Trichostatin A (TSA) or Sodium Butyrate.
-
96-well black microplate.
-
Fluorescence microplate reader.
Assay Procedure
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the required dilutions of the HDAC enzyme, this compound substrate, and controls in pre-chilled HDAC Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically. A typical starting substrate concentration is in the range of 10-50 µM.
-
-
Set up the Reaction:
-
Add the following to the wells of a 96-well black microplate:
-
Blank (no enzyme): HDAC Assay Buffer and this compound substrate.
-
Negative Control (no inhibitor): HDAC enzyme and this compound substrate.
-
Positive Control (inhibitor): HDAC enzyme, HDAC inhibitor, and this compound substrate.
-
Test Sample: HDAC enzyme, test compound, and this compound substrate.
-
-
The final reaction volume is typically 50-100 µL.
-
-
HDAC Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development Step:
-
Add the Trypsin Solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. A typical final concentration of trypsin is 0.1-0.5 mg/mL.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 350-380 nm and an emission wavelength between 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for the test compounds compared to the negative control.
-
For kinetic studies, plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for HDAC activity assay.
Role of HDACs in a Signaling Pathway Context
References
An In-depth Technical Guide to the Fluorogenic Substrate Ac-Arg-Gly-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin, commonly abbreviated as Ac-Arg-Gly-Lys(Ac)-AMC, is a valuable tool for the sensitive and continuous measurement of histone deacetylase (HDAC) activity. This peptide-based substrate is particularly useful in high-throughput screening assays for the identification and characterization of HDAC inhibitors, which are a significant class of therapeutic agents under investigation for the treatment of cancer and other diseases.
Core Principle and Mechanism of Action
The utility of this compound as an HDAC substrate lies in a two-step enzymatic assay.[1][2][3][4] Initially, the substrate is non-fluorescent. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue. This deacetylation is the primary reaction of interest and is catalyzed by HDACs that recognize the peptide sequence.
The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin, which is added in the second step. Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Crucially, trypsin cannot cleave at an acetylated lysine. Therefore, the amount of cleavage is directly proportional to the amount of deacetylated substrate produced by the HDAC. The tryptic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence of the liberated AMC can be monitored over time to determine the rate of the HDAC-catalyzed deacetylation reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the this compound substrate and the resulting fluorophore, AMC. This data is essential for designing and interpreting experiments.
| Parameter | Value | Notes |
| Molecular Formula | C28H40N8O7 | |
| Molecular Weight | ~600.67 g/mol | |
| Excitation Wavelength (AMC) | 340 - 355 nm | Optimal excitation may vary slightly depending on instrument and buffer conditions. |
| Emission Wavelength (AMC) | 440 - 460 nm | |
| Kinetic Parameters (Rat Liver HDAC) | ||
| Km | 27.5 µM | Determined with a mixed rat liver HDAC preparation. |
| Vmax | 4.9 (relative units) | Units are typically relative fluorescence units per unit of time. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-step enzymatic assay for measuring HDAC activity using this compound.
Caption: Workflow of the two-step HDAC activity assay.
Detailed Experimental Protocol
This protocol provides a representative methodology for an in vitro HDAC activity assay using this compound in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific HDAC isozyme and experimental conditions.
1. Materials and Reagents:
-
This compound substrate
-
Recombinant human HDAC enzyme of interest
-
Trypsin (TPCK-treated)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
Trichostatin A (TSA) or other HDAC inhibitor (for control experiments)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation and emission filters for AMC
2. Preparation of Stock Solutions:
-
This compound Stock (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C or -80°C.
-
HDAC Enzyme Stock: Prepare aliquots of the enzyme in a suitable buffer (as recommended by the manufacturer) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Trypsin Stock (1 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh or store in aliquots at -20°C.
-
HDAC Inhibitor Stock (e.g., 1 mM TSA): Dissolve in DMSO and store at -20°C.
3. Experimental Procedure:
Step 1: HDAC Deacetylation Reaction
-
Prepare the HDAC reaction mixture in each well of the 96-well plate. The final volume for this step is typically 50 µL.
-
HDAC Assay Buffer: Adjust the volume to bring the final reaction volume to 50 µL.
-
HDAC Enzyme: Dilute the enzyme stock to the desired final concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Test Compounds (Inhibitors): Add the desired concentration of the test compound or control (e.g., TSA for positive inhibition control, DMSO for vehicle control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature and allow for any inhibitor binding.
-
Initiate the reaction by adding the this compound substrate. Dilute the 10 mM stock solution in HDAC Assay Buffer to achieve the desired final concentration (e.g., 20-50 µM, which is near the Km for some HDACs).
-
Incubate the reaction at 37°C for a period of 30 to 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
Step 2: Development with Trypsin
-
Prepare the Trypsin Developer Solution. Dilute the trypsin stock in HDAC Assay Buffer to a final working concentration. A final concentration of approximately 0.05 to 2 mg/mL in the developer solution has been reported, which will be further diluted in the assay well.[6][7] It is also common to include an HDAC inhibitor like TSA in the developer solution to stop the HDAC reaction.
-
Add 50 µL of the Trypsin Developer Solution to each well. This will stop the deacetylation reaction (if an inhibitor is included) and initiate the cleavage of the deacetylated substrate.
-
Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader with settings appropriate for AMC (Excitation: ~355 nm, Emission: ~460 nm).[8]
-
The fluorescence signal is directly proportional to the amount of deacetylated substrate generated by the HDAC enzyme.
5. Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all experimental wells.
-
Calculate the HDAC activity as the rate of increase in fluorescence over time or as the endpoint fluorescence after a fixed time.
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for monitoring the activity of histone deacetylases. Its use in a two-step enzymatic assay provides a reliable method for researchers in academia and industry. The quantitative data and detailed protocol provided in this guide offer a solid foundation for the successful implementation of this substrate in various research applications, from basic enzyme characterization to high-throughput screening for novel therapeutic agents.
References
- 1. This compound | CRB1101637 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-Arg-Gly-Lys(Ac)-AMC for Histone Deacetylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC, its application in histone deacetylase (HDAC) activity assays, and the underlying principles of HDAC-mediated signaling. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in epigenetics, drug discovery, and related fields.
Introduction to Histone Deacetylases and Their Significance
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Given their central role in cellular processes, dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3] Consequently, HDACs have emerged as promising therapeutic targets, and the development of specific inhibitors is an active area of research.
The Fluorogenic Substrate: this compound
This compound is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of HDAC activity.[4][5] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Full Name | Acetyl-L-arginyl-glycyl-Nε-acetyl-L-lysyl-7-amino-4-methylcoumarin |
| Abbreviation | Ac-RGK(Ac)-AMC |
| Molecular Formula | C28H40N8O7 |
| Molecular Weight | 600.67 g/mol |
| Excitation Maximum (AMC) | 340-360 nm |
| Emission Maximum (AMC) | 440-460 nm |
| Storage Conditions | -20°C, protected from light |
Table 1: Properties of this compound.
The utility of this compound lies in its clever two-step reaction mechanism that couples HDAC-mediated deacetylation to a fluorescent readout.
Principle of the HDAC Activity Assay
The assay is based on a coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the this compound substrate. This deacetylated product then becomes a substrate for a second enzyme, trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence is directly proportional to the HDAC activity.[4][6]
Quantitative Data
| HDAC Isoform | Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | - | - | [7] |
| HDAC8 | Ac-RHKK(Ac)-AMC | 251 | - | 80.1 | [8] |
Table 2: Representative Kinetic Parameters for HDACs with Fluorogenic Substrates. Note: Data for this compound is limited; values for similar substrates are provided for context.
Experimental Protocols
The following is a generalized protocol for a fluorometric HDAC activity assay using this compound. It is recommended to optimize conditions for specific HDAC isoforms and experimental setups.
5.1. Reagents and Materials
-
This compound substrate
-
Recombinant human HDAC enzyme (of interest)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin solution (e.g., 2 mg/mL in assay buffer)
-
HDAC inhibitor (e.g., Trichostatin A) for control experiments
-
96-well black microplates
-
Fluorescence microplate reader
5.2. Assay Procedure
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentration in HDAC Assay Buffer.
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare the trypsin solution.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
HDAC enzyme or cell lysate containing HDACs
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
HDAC Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time will depend on the enzyme activity.
-
-
Development Step:
-
Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.
-
5.3. Controls
-
No-Enzyme Control: Substitute the HDAC enzyme with assay buffer to determine the background fluorescence.
-
Inhibitor Control: Include a known HDAC inhibitor to confirm that the observed activity is due to HDACs.
HDACs in Cellular Signaling
HDACs are integral components of larger protein complexes that regulate gene expression. They are often recruited to specific gene promoters by transcription factors, leading to changes in chromatin structure and gene silencing. The activity of HDACs themselves can be regulated by various signaling pathways through post-translational modifications like phosphorylation.
Conclusion
The this compound substrate, coupled with a fluorometric assay, provides a robust and sensitive method for measuring HDAC activity. This technical guide offers a foundational understanding and practical protocols for researchers aiming to investigate HDAC function and identify novel modulators of their activity. As our understanding of the intricate roles of HDACs in health and disease continues to grow, such tools will remain indispensable for advancing biomedical research and drug development.
References
- 1. labbulletin.com [labbulletin.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
Principle of the Two-Step Enzymatic Reaction with Ac-Arg-Gly-Lys(Ac)-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the two-step enzymatic reaction utilizing the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. This assay is a cornerstone for the sensitive and high-throughput screening of histone deacetylase (HDAC) activity, a critical enzyme class in epigenetic regulation and a prominent target in drug discovery.
Core Principle of the Two-Step Reaction
The enzymatic assay using this compound is a discontinuous, two-step process designed to measure the activity of histone deacetylases (HDACs). The fundamental principle relies on the sequential enzymatic modification of the substrate, leading to the release of a quantifiable fluorescent signal.
Step 1: Deacetylation by HDACs
The initial step involves the enzymatic removal of the acetyl group from the ε-amino group of the lysine residue within the this compound substrate by an HDAC enzyme. This reaction yields the deacetylated intermediate, Ac-Arg-Gly-Lys-AMC. The activity of the HDAC is the rate-limiting step in this process and is the primary variable being measured.
Step 2: Proteolytic Cleavage by Trypsin
The second step is a developing reaction. A protease, typically trypsin, is introduced to the reaction mixture. Trypsin specifically cleaves the peptide bond at the C-terminus of the now deacetylated lysine residue. This cleavage liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence, measured at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm, is directly proportional to the amount of AMC released and, consequently, to the activity of the HDAC enzyme.[1][2]
The clever design of this assay lies in the fact that trypsin cannot cleave the substrate when the lysine residue is acetylated. This ensures that the fluorescent signal is only generated as a direct result of HDAC activity.
Experimental Protocols
This section provides a detailed methodology for performing the two-step HDAC activity assay. The protocol is synthesized from established methods and can be adapted for specific HDAC isoforms and inhibitor screening purposes.
Reagents and Buffers
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Component | Concentration | pH | Notes |
| Assay Buffer | Tris-HCl | 50 mM | 8.0 | Can be substituted with HEPES (pH 7.4). |
| KCl | 137 mM | |||
| MgCl₂ | 1 mM | |||
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | To prevent enzyme denaturation and non-specific binding. | ||
| HDAC Enzyme | Recombinant Human HDAC | Varies | - | Dilute to the desired concentration in Assay Buffer just before use. |
| Substrate Stock | This compound | 10 mM | - | Dissolve in DMSO. Store at -20°C in aliquots. |
| Working Substrate | This compound | 200 µM | - | Dilute from stock in Assay Buffer. Prepare fresh. |
| Developer Solution | Trypsin | 2 mg/mL | - | Dissolve in Assay Buffer. Store on ice. |
| Trichostatin A (TSA) | 2 µM | - | Optional, as a stop reagent and positive control for inhibition. | |
| HDAC Inhibitor | e.g., SAHA, TSA | Varies | - | Dissolve in DMSO. |
Assay Procedure for HDAC Activity Measurement
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
40 µL of Assay Buffer.
-
10 µL of diluted HDAC enzyme solution.
-
For inhibitor studies, pre-incubate the enzyme with 5 µL of the inhibitor solution (or DMSO as a vehicle control) for 15-30 minutes at 30°C.
-
-
Initiation of Deacetylation: Start the reaction by adding 50 µL of the Working Substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on the specific activity of the HDAC isoform.
-
Development: Stop the deacetylation reaction and initiate the cleavage by adding 50 µL of the Developer Solution to each well.
-
Final Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with the two-step HDAC assay.
Table 2: Kinetic Parameters of this compound with HDACs
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Rat Liver HDAC | 27.5 | 0.29 | 10545 | [3] |
| Human HDAC8 | 500 | - | - | [3] |
Note: Data for a broader range of human HDAC isoforms with this specific substrate is limited in the public domain. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.
Table 3: Example IC₅₀ Values for HDAC Inhibitors Determined with a Similar Fluorogenic Assay
| Inhibitor | Target HDAC | Substrate | IC₅₀ (nM) |
| SAHA | HDAC1 | Boc-Lys(Ac)-AMC | 374[4] |
| Trichostatin A (TSA) | HDAC1 | Boc-Lys(Ac)-AMC | ~2 |
This table provides context for the type of data generated from inhibitor screening assays. IC₅₀ values are highly dependent on assay conditions.
Mandatory Visualizations
Signaling Pathway: Role of HDACs in Gene Regulation
The activity of HDACs, which can be quantified using the this compound assay, is integral to the epigenetic regulation of gene expression. The following diagram illustrates the role of HDACs in chromatin remodeling and transcriptional repression.
Caption: Role of HDACs in Chromatin Remodeling and Gene Silencing.
Experimental Workflow of the Two-Step Enzymatic Assay
The following diagram outlines the logical steps of the two-step enzymatic reaction for measuring HDAC activity.
Caption: Workflow of the Two-Step HDAC Fluorometric Assay.
References
Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide to its Specificity as an HDAC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their involvement in a myriad of cellular processes, including cell cycle progression, differentiation, and apoptosis, has made them attractive targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases. The development of specific HDAC inhibitors requires robust and reliable assays to determine enzyme activity and inhibitor potency. The fluorogenic substrate, Ac-Arg-Gly-Lys(Ac)-AMC, has emerged as a valuable tool for the in vitro and in-cellulo assessment of HDAC activity. This technical guide provides an in-depth overview of the substrate's specificity, detailed experimental protocols for its use, and its application in studying HDAC-related signaling pathways.
This compound: Mechanism of Action
The this compound substrate is a short peptide sequence, Arginine-Glycine-Lysine, where the lysine residue is acetylated (Ac) and the C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). The principle of the HDAC activity assay using this substrate is a two-step enzymatic reaction[1][2][3][4].
-
Deacetylation by HDAC: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of the substrate.
-
Proteolytic Cleavage: The deacetylated substrate is then susceptible to cleavage by a developing enzyme, typically trypsin, which recognizes the unmodified lysine residue. This cleavage releases the highly fluorescent AMC molecule.
The resulting fluorescence is directly proportional to the HDAC activity and can be measured using a fluorometer.
Substrate Specificity of this compound
A comprehensive understanding of a substrate's specificity for different HDAC isoforms is critical for the accurate interpretation of experimental results. While this compound is broadly used as a substrate for class I and to some extent class II HDACs, obtaining a complete kinetic profile across all HDAC isoforms from a single study is challenging. Substrate specificity is influenced by various factors, including the specific assay conditions and the source of the enzyme.
The following table summarizes the available quantitative data for this compound and structurally similar substrates with various HDACs. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.
| HDAC Isoform | Substrate | K_m_ (µM) | V_max_ (relative units) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Rat Liver HDACs | This compound | 27.5 | 4.9 | Not Reported | Wegener et al., 2003 |
| FB188 Amidohydrolase | This compound | 3.61 | 0.29 | Not Reported | Wegener et al., 2003 |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | BMG LABTECH Application Note |
| HDAC8 | AcRHKK(acetyl)-AMC | 251 | 0.0201 (s⁻¹) | 80.1 | Pearce et al., 2021 |
Note: Data for Boc-Lys(Ac)-AMC and AcRHKK(acetyl)-AMC are included to provide insights into the activity of structurally related substrates with specific HDAC isoforms. Direct extrapolation to this compound should be done with caution.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro HDAC activity assay using this compound.
Materials and Reagents
-
This compound substrate (e.g., from Bachem, CPC Scientific)[1][5]
-
Recombinant human HDAC enzyme (isoform-specific)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin (TPCK treated)
-
Trichostatin A (TSA) or other HDAC inhibitors (for control experiments)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Experimental Workflow
The following diagram illustrates the key steps in a typical HDAC activity assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the desired final concentration (e.g., 10-100 µM) in HDAC Assay Buffer immediately before use.
-
Dilute the recombinant HDAC enzyme to the working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of Trypsin in an appropriate buffer (e.g., 10 mg/mL in 1 mM HCl).
-
If using an inhibitor, prepare a stock solution in DMSO and dilute it to the desired concentrations in HDAC Assay Buffer.
-
-
Assay Protocol:
-
To each well of a black 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
HDAC inhibitor or vehicle (DMSO)
-
Diluted HDAC enzyme
-
-
Include control wells:
-
No-enzyme control: Omit the HDAC enzyme to determine background fluorescence.
-
Inhibitor control: Include a known HDAC inhibitor like TSA to confirm the assay is measuring HDAC activity.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the diluted this compound substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need optimization depending on the enzyme activity.
-
Stop the deacetylation reaction and initiate the development step by adding the Trypsin solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Application in Signaling Pathway Analysis
HDACs are key regulators in various signaling pathways. The this compound substrate can be utilized to measure the activity of specific HDACs within these pathways, providing insights into their regulatory roles.
HDACs in the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of NF-κB is modulated by reversible acetylation, with HDACs, particularly HDAC1, HDAC2, and HDAC3, playing a crucial role in deacetylating the RelA/p65 subunit, which generally leads to the termination of the NF-κB transcriptional response.
The following diagram illustrates how an HDAC assay using this compound can be integrated into the study of the NF-κB pathway.
Conclusion
The this compound fluorogenic substrate is a versatile and sensitive tool for the measurement of HDAC activity. While a comprehensive, comparative kinetic dataset for this specific substrate across all HDAC isoforms remains to be fully elucidated, the available data and its broad utility in established assay protocols make it an invaluable reagent for researchers in both basic science and drug discovery. The detailed experimental workflow and its application in studying critical signaling pathways, such as NF-κB, underscore its importance in advancing our understanding of the biological roles of HDACs and in the development of novel therapeutics targeting these enzymes. Future studies focusing on a systematic kinetic characterization of this compound and other fluorogenic substrates with a complete panel of recombinant human HDACs will further enhance their utility and the interpretability of the data they generate.
References
- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CRB1101637 | Biosynth [biosynth.com]
- 5. This compound peptide [novoprolabs.com]
The Pivotal Role of Trypsin in Ac-Arg-Gly-Lys(Ac)-AMC Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of trypsin in the widely utilized Ac-Arg-Gly-Lys(Ac)-AMC fluorogenic assay. Primarily employed for the characterization of histone deacetylase (HDAC) activity and the screening of potential inhibitors, this two-step enzymatic assay relies on the precise proteolytic action of trypsin for signal generation. Understanding the underlying principles and experimental parameters is paramount for obtaining robust and reproducible data in drug discovery and basic research.
Assay Principle: A Two-Step Enzymatic Cascade
The this compound assay is an indirect method to measure the activity of HDAC enzymes. The core of the assay is a synthetic peptide substrate, this compound, which mimics a portion of a histone tail with an acetylated lysine residue. The fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), is quenched by its covalent attachment to the peptide. The assay unfolds in two distinct enzymatic steps:
-
Deacetylation by HDAC: In the initial step, an active HDAC enzyme recognizes and removes the acetyl group from the lysine residue of the substrate. This reaction yields the deacetylated peptide, Ac-Arg-Gly-Lys-AMC.
-
Proteolytic Cleavage by Trypsin: The second and crucial step involves the addition of trypsin. Trypsin is a serine protease that specifically cleaves peptide bonds C-terminal to lysine and arginine residues. Critically, trypsin is unable to cleave at an acetylated lysine residue. Therefore, it will only act upon the deacetylated substrate produced by the HDAC enzyme. The cleavage of the deacetylated peptide by trypsin releases the fluorophore AMC, resulting in a measurable increase in fluorescence.
The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn correlates with the enzymatic activity of the HDAC.
The Indispensable Role of Trypsin
Trypsin serves as the "developer" in this assay system, converting the invisible enzymatic event of deacetylation into a quantifiable fluorescent signal. Its specificity is the linchpin of the assay's design; the inability of trypsin to cleave the acetylated substrate ensures that the signal is directly dependent on HDAC activity.[1][2]
Several key considerations regarding trypsin's role are essential for accurate assay performance:
-
Substrate Specificity: The fundamental principle of the assay rests on the fact that acetylated lysine is not a substrate for trypsin.[1] This ensures a low background signal in the absence of HDAC activity.
-
Concentration Optimization: The concentration of trypsin must be carefully optimized. It should be sufficient to ensure that the cleavage of the deacetylated substrate is rapid and not the rate-limiting step of the overall reaction. However, excessively high concentrations of trypsin can lead to auto-digestion or degradation of the HDAC enzyme itself, potentially impacting the results.[3]
-
Reaction Termination: In many endpoint assay formats, the addition of trypsin is part of a "stop solution" that also contains a potent HDAC inhibitor. This halts the deacetylation reaction, allowing for a precise measurement of the HDAC activity over a defined period.
Experimental Protocols
The following protocols provide a general framework for performing this compound based HDAC assays. It is crucial to optimize specific conditions, such as enzyme and substrate concentrations, for the particular HDAC isozyme and experimental setup.
Materials and Reagents
-
HDAC Enzyme (recombinant or purified)
-
This compound substrate
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitor (for control experiments, e.g., Trichostatin A)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Two-Step Endpoint Assay Protocol
-
Reaction Setup: In a microplate well, combine the HDAC enzyme and the test compound (inhibitor or vehicle control) in the assay buffer.
-
Initiation of Deacetylation: Add the this compound substrate to initiate the HDAC reaction. The final substrate concentration typically ranges from 10 to 50 µM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Development and Termination: Add a developer solution containing trypsin and a potent HDAC inhibitor. A typical final trypsin concentration is in the range of 0.1 to 0.5 mg/mL.
-
Signal Detection: Incubate for a further 15-30 minutes to allow for complete cleavage of the deacetylated substrate. Measure the fluorescence intensity using a plate reader.
Quantitative Data Presentation
| Component | Typical Final Concentration | Reference |
| This compound | 10 - 50 µM | |
| HDAC Enzyme | Nanomolar range (isozyme-dependent) | |
| Trypsin (Endpoint Assay) | 0.1 - 5.0 mg/mL | [3] |
| HDAC Inhibitor (e.g., TSA) | Varies (based on IC50) |
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.394 ± 0.027 mM (at pH 9.05) | - | 1391 ± 72 (at pH optimum) | [4][5] |
| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 µM | 0.034 ± 0.002 s⁻¹ | - | [3] |
Visualizing the Workflow and Relevant Pathways
Experimental Workflow
The following diagram illustrates the sequential steps of a typical two-step HDAC assay using this compound and trypsin.
Logical Relationship of Trypsin Activity
This diagram depicts the conditional logic of trypsin's action in the assay, highlighting its substrate specificity.
Relevant Signaling Pathways
HDACs are crucial regulators of gene expression and are implicated in numerous signaling pathways central to cell fate and disease. The this compound assay is a valuable tool for identifying inhibitors that can modulate these pathways.
p53 Signaling Pathway: HDACs can deacetylate p53, leading to its inactivation and degradation, thereby suppressing its tumor-suppressive functions.
NF-κB Signaling Pathway: HDACs are also involved in the regulation of the NF-κB pathway, a key player in inflammation and immunity. HDACs can deacetylate components of the NF-κB complex, influencing its transcriptional activity.
Conclusion
The this compound assay, with trypsin as its indispensable development agent, provides a robust and sensitive platform for the study of HDAC enzymes. A thorough understanding of the sequential enzymatic reactions and the specific role of trypsin is essential for the design of effective experiments and the accurate interpretation of results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this powerful assay in their pursuit of novel therapeutics targeting HDACs and their associated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Fluorogenic HDAC Substrate Ac-Arg-Gly-Lys(Ac)-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC). It is designed to serve as a comprehensive resource for professionals engaged in enzyme kinetics, high-throughput screening, and drug discovery, with a particular focus on histone deacetylase (HDAC) inhibitors.
Chemical Properties and Structure
This compound is a synthetic peptide derivative that functions as a sensitive substrate for assaying histone deacetylase (HDAC) activity. The molecule consists of a tripeptide sequence (Arg-Gly-Lys) where the arginine and lysine residues are N-terminally and side-chain acetylated, respectively. This peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore.
The presence of the AMC group renders the intact molecule largely non-fluorescent. Enzymatic removal of the acetyl group from the lysine side chain by an HDAC enzyme makes the peptide susceptible to proteolytic cleavage. Subsequent digestion by a developing enzyme, such as trypsin, liberates the free AMC, which produces a strong fluorescent signal. This two-step enzymatic reaction forms the basis of its use in discontinuous HDAC activity assays.[1][2]
Chemical Structure
The chemical structure consists of the acetylated tripeptide Ac-Arg-Gly-Lys(Ac) conjugated via an amide bond to the 7-amino group of 4-methylcoumarin.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound and its fluorescent product (free AMC) are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Formula | C₂₈H₄₀N₈O₇ | [3][4] |
| Molecular Weight | 600.67 g/mol | [3][4] |
| CAS Number | 660846-97-9 | [3][4] |
| Appearance | White lyophilized powder | [5] |
| Purity | Typically >95% | [4] |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | Store at -20°C, protect from light and moisture | [3][7] |
| Excitation Wavelength (Free AMC) | 340-380 nm | [2][6][8] |
| Emission Wavelength (Free AMC) | 440-460 nm | [2][6][8] |
Mechanism of Action and Assay Principle
The utility of this compound as an HDAC substrate is based on a two-step, protease-coupled enzymatic assay. The process allows for the sensitive detection of HDAC activity.
-
Deacetylation Step: In the first step, an HDAC enzyme catalyzes the hydrolysis of the acetyl group from the ε-amino group of the lysine residue within the peptide. This reaction yields Ac-Arg-Gly-Lys-AMC.[1][2]
-
Development Step: The product of the HDAC reaction, now containing a free amino group on the lysine side chain, becomes a substrate for a serine protease, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][2][5]
The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the HDAC activity in the sample.
Figure 1: Two-step mechanism of AMC release from this compound.
Experimental Protocols
This section outlines a detailed methodology for a standard HDAC inhibitor screening assay using this compound in a 96-well plate format.
Reagent Preparation
-
HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[6] Prepare by diluting a 10X stock. Stable for six months at 4°C.[6]
-
Substrate Stock Solution: Prepare a 20 mM stock of this compound in 100% DMSO.
-
HDAC Enzyme Solution: Dilute recombinant human HDAC enzyme (e.g., HDAC1) in HDAC Assay Buffer to the desired working concentration. Keep on ice.
-
Inhibitor/Compound Solution: Dissolve test compounds and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO, then dilute in HDAC Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.[9]
-
Developer Solution: Prepare a solution of Trypsin in HDAC Assay Buffer (e.g., 5 mg/mL).[10] This solution should also contain a potent HDAC inhibitor (e.g., Trichostatin A at a high concentration) to stop the deacetylation reaction.
Assay Procedure
-
Plate Setup: Add 50 µL of HDAC Assay Buffer to all wells of a 96-well black microplate. Add 10 µL of buffer for "100% activity" control wells, 10 µL of test compound dilutions to sample wells, and 10 µL of a known inhibitor for "inhibitor control" wells.
-
Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" background control wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells. The final substrate concentration is typically around 200 µM.
-
First Incubation (Deacetylation): Mix the plate and incubate at 37°C for 30-60 minutes.
-
Reaction Development: Stop the HDAC reaction and initiate cleavage by adding 50 µL of the Developer Solution to all wells.
-
Second Incubation (Development): Incubate the plate at 37°C for 15-30 minutes to allow for AMC release.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to 350-380 nm and emission set to 440-460 nm.[11]
Figure 2: Standard workflow for an HDAC inhibitor screening assay.
Application in Drug Discovery: Targeting HDACs
Histone deacetylases are critical enzymes in epigenetic regulation. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin). This compaction restricts the access of transcription factors to DNA, generally resulting in transcriptional repression.[12] HDACs are overexpressed in many cancers, contributing to the silencing of tumor suppressor genes.
HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin state (euchromatin). This can reactivate the expression of silenced tumor suppressor genes (e.g., p21), which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14]
This compound is a vital tool in this area, enabling the high-throughput screening of chemical libraries to identify novel and potent HDAC inhibitors.
Figure 3: Role of HDACs in gene regulation and as a drug target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bachem.com [bachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. quora.com [quora.com]
- 13. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Discovery and Application of Ac-Arg-Gly-Lys(Ac)-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of histone deacetylases (HDACs) has become a critical area of research in cellular biology and drug discovery, particularly in the field of oncology. HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Given their significant role in various diseases, including cancer and neurodegenerative disorders, the development of specific and sensitive assays to measure HDAC activity has been paramount for the discovery of novel therapeutic inhibitors.[1]
This technical guide details the discovery, development, and application of Acetyl-Arginyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC), a fluorogenic substrate that has become a valuable tool for the high-throughput screening of HDAC inhibitors.
Principle of the Two-Step Fluorogenic Assay
This compound was ingeniously designed to function in a two-step enzymatic assay to measure HDAC activity.[2] The core principle of this assay lies in the sequential action of an HDAC enzyme and the protease trypsin.
-
Deacetylation by HDAC: In the first step, an active HDAC enzyme recognizes and removes the acetyl group from the ε-amino group of the lysine residue within the peptide substrate. This enzymatic reaction yields Ac-Arg-Gly-Lys-AMC.[2]
-
Proteolytic Cleavage by Trypsin: The deacetylated product, Ac-Arg-Gly-Lys-AMC, now becomes a substrate for trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2]
The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the level of HDAC activity.[2] The acetylated starting material, this compound, is not a substrate for trypsin, ensuring that fluorescence is only generated as a consequence of HDAC-mediated deacetylation. This elegant design provides a sensitive and robust method for quantifying HDAC activity.
Physicochemical Properties and Synthesis
This compound is a synthetic peptide with the following properties:
| Property | Value |
| Molecular Formula | C₂₈H₄₀N₈O₇ |
| Molecular Weight | 600.67 g/mol |
| CAS Number | 660846-97-9 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light |
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Ac)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Lys(Ac)-OH):
-
Pre-activate Fmoc-Lys(Ac)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. Wash the resin thoroughly.
-
Subsequent Amino Acid Couplings (Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH): Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection of the Arginine residue, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf from Arginine).
-
-
Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
High-Throughput Screening (HTS) Assay for HDAC Inhibitors
This protocol provides a framework for a 384-well plate-based high-throughput screening assay to identify HDAC inhibitors using this compound.
Materials:
-
This compound substrate
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution
-
Trichostatin A (TSA) or other known HDAC inhibitor (for positive control)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate.
-
Include wells with DMSO only (negative control) and a known HDAC inhibitor like TSA (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of the HDAC enzyme in cold assay buffer.
-
Dispense the enzyme solution into all wells of the plate.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and HDAC Reaction:
-
Prepare a solution of this compound in assay buffer.
-
Add the substrate solution to all wells to initiate the HDAC reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Development with Trypsin:
-
Prepare a trypsin solution in assay buffer. To stop the HDAC reaction simultaneously, the known HDAC inhibitor can be included in this developer solution.
-
Add the trypsin solution to all wells.
-
Incubate the plate at room temperature for a set time (e.g., 20-30 minutes) to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~355 nm, Em: ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
-
Data Presentation
Kinetic Parameters of this compound with HDAC Isoforms
| Enzyme Source | Kₘ (µM) | Relative Vₘₐₓ | Reference |
| Rat Liver HDAC Extract | 27.5 | 4.9 | Wegener et al., 2003 |
Note: The Vₘₐₓ value is relative to other substrates tested in the same study. Further studies with purified recombinant human HDAC isoforms are necessary to establish a more complete kinetic profile.
Mandatory Visualizations
Signaling Pathways
Histone deacetylases play a crucial role in regulating the activity of key tumor suppressor proteins, including p53 and the Retinoblastoma protein (Rb). Deacetylation of these non-histone proteins by HDACs can significantly impact cell cycle progression and apoptosis.
Caption: HDAC-mediated deacetylation of p53 and regulation of the Rb-E2F pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a high-throughput screen for HDAC inhibitors using the this compound substrate.
Caption: High-throughput screening workflow for HDAC inhibitors.
Conclusion
The development of this compound has significantly advanced the field of HDAC research and drug discovery. Its clever design, enabling a two-step fluorogenic assay, provides a robust, sensitive, and high-throughput compatible method for measuring HDAC activity. This technical guide has provided an in-depth overview of its discovery, the principles of its application, detailed experimental protocols for its synthesis and use, and its relevance in key cellular signaling pathways. For researchers, scientists, and drug development professionals, this compound remains an indispensable tool in the ongoing quest for novel and selective HDAC inhibitors with therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Ac-Arg-Gly-Lys(Ac)-AMC Histone Deacetylase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[1][2] The Ac-Arg-Gly-Lys(Ac)-AMC assay is a sensitive and robust fluorogenic method well-suited for the high-throughput screening (HTS) of HDAC inhibitors and for studying HDAC enzyme kinetics.[2]
This two-step enzymatic assay utilizes the fluorogenic substrate this compound.[3][4][5][6] In the first step, an active HDAC enzyme deacetylates the acetylated lysine residue of the substrate. In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated peptide C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2][3][4] The resulting fluorescence is directly proportional to the HDAC activity.[2][7]
Principle of the Assay
The core principle of this assay is a coupled enzymatic reaction that translates the deacetylase activity into a measurable fluorescent signal.
-
Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate.
-
Proteolytic Cleavage: The developer enzyme, trypsin, specifically recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage is not possible when the lysine is acetylated.
-
Fluorescence Generation: The cleavage releases the fluorophore, AMC, from the quenching effect of the peptide. The free AMC fluoresces upon excitation, and the intensity of this fluorescence is quantified to determine the level of HDAC activity.
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the overall experimental workflow are depicted in the diagrams below.
Caption: Enzymatic reaction cascade of the this compound HDAC assay.
Caption: A generalized experimental workflow for the HDAC assay.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 350-380 nm and 440-480 nm, respectively.[4][8]
-
Standard 96-well or 384-well black microplates.[9]
-
Multichannel pipettes and sterile pipette tips.
-
Incubator set to 37°C.
-
Orbital shaker (optional).
Reagents
-
This compound Substrate: Store as a stock solution in DMSO at -20°C.[10]
-
HDAC Enzyme: Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3). Store at -80°C in aliquots.
-
Trypsin: High-purity trypsin. Store as a stock solution at -20°C.
-
HDAC Assay Buffer: A common buffer is Tris-based (pH 8.0) or HEPES-based (pH 7.4). See table below for a typical composition.[10]
-
HDAC Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) can be used as a positive control for inhibition.[9]
-
DMSO: For dissolving substrate and test compounds.
-
Bovine Serum Albumin (BSA): Often included in the assay buffer to prevent enzyme denaturation.[10]
-
Deionized Water (ddH₂O)
Quantitative Data Summary
The following table provides a summary of typical concentrations and conditions for the this compound HDAC assay. These values may require optimization depending on the specific HDAC enzyme and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| Reagents | ||
| This compound | 10 - 100 µM | Final concentration. The Kₘ can vary, but concentrations around or above the Kₘ are common.[11] |
| HDAC Enzyme | 1 - 50 nM | Final concentration. Highly dependent on the specific activity of the enzyme preparation. |
| Trypsin | 0.1 - 2 mg/mL | Final concentration. Should be optimized to ensure it is not the rate-limiting step.[12][13] |
| Trichostatin A (TSA) | 1 - 10 µM | Final concentration for a positive inhibition control.[7] |
| DMSO | < 2% (v/v) | Final concentration. High concentrations of DMSO can inhibit HDAC activity.[10] |
| Assay Buffer Composition | ||
| Tris-HCl (pH 8.0) or HEPES (pH 7.4) | 50 mM | |
| NaCl | 137 mM | |
| KCl | 2.7 mM | |
| MgCl₂ | 1 mM | |
| BSA | 0.1 - 0.5 mg/mL | [10] |
| Incubation Conditions | ||
| Deacetylation Step (HDAC Reaction) | 30 - 60 minutes at 30-37°C | [4][11] |
| Development Step (Trypsin Reaction) | 10 - 20 minutes at room temperature or 37°C | [8] |
| Assay Quality | ||
| Z'-factor | > 0.5 | A Z'-factor greater than 0.5 is generally considered excellent for HTS, indicating a robust assay with a large signal window and low variability.[14][15] |
Experimental Protocols
Preparation of Reagents
-
1X HDAC Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1 mg/mL BSA. Filter sterilize and store at 4°C.
-
Substrate Stock Solution (20 mM): Dissolve this compound in 100% DMSO. Aliquot and store at -20°C.[10]
-
HDAC Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute to the desired final concentration in cold 1X HDAC Assay Buffer immediately before use.
-
Trypsin Solution (e.g., 2X final concentration): Prepare a solution of trypsin in 1X HDAC Assay Buffer. For stopping the HDAC reaction, it is common to include an HDAC inhibitor like TSA (e.g., 2 µM) in this solution.[8]
-
Test Compounds and Controls: Prepare serial dilutions of test compounds in DMSO. Prepare a stock solution of TSA in DMSO for the positive inhibition control.
HDAC Activity Assay Protocol (96-well plate format)
-
Plate Setup:
-
Blank (No Enzyme): Add 50 µL of 1X HDAC Assay Buffer.
-
Negative Control (100% Activity): Add 45 µL of 1X HDAC Assay Buffer and 5 µL of DMSO.
-
Positive Control (Inhibition): Add 45 µL of 1X HDAC Assay Buffer and 5 µL of TSA solution (to a final concentration of 1-10 µM).
-
Test Wells: Add 45 µL of 1X HDAC Assay Buffer and 5 µL of the diluted test compound.
-
-
Enzyme Addition: Add 10 µL of the diluted HDAC enzyme working solution to all wells except the "Blank" wells. The total volume should now be 60 µL.
-
Initiate Deacetylation: Add 40 µL of a working solution of this compound substrate (prepared in 1X HDAC Assay Buffer) to all wells to initiate the reaction. The final volume is now 100 µL.
-
First Incubation: Mix the plate gently (e.g., on an orbital shaker for 30 seconds) and incubate for 30-60 minutes at 37°C.
-
Develop Signal: Add 50 µL of the Trypsin Solution to each well. This will stop the HDAC reaction (if an inhibitor is included) and start the development of the fluorescent signal.
-
Second Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[8]
-
Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[7]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Negative_Control))
-
-
Determine IC₅₀ Values: For inhibitor screening, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Assay Validation (Z'-factor):
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[15]
-
Calculate the Z'-factor using the signals from the negative (100% activity) and positive (fully inhibited) controls: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average signal of the controls. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[14][16]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well plates) HDAC Assay Kit [sigmaaldrich.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. glpbio.com [glpbio.com]
- 7. usbio.net [usbio.net]
- 8. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The process of HDAC11 Assay Development: Z'-factor [zenodo.org]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. The process of HDAC11 Assay Development: Z’-factor – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols for Ac-Arg-Gly-Lys(Ac)-AMC in High-Throughput Screening
Topic: How to Use Ac-Arg-Gly-Lys(Ac)-AMC in a High-Throughput Screen
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a specialized fluorogenic substrate designed for assaying the activity of histone deacetylases (HDACs) in a high-throughput screening (HTS) format. The assay relies on a two-step, coupled enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. In the second step, a developing protease, typically trypsin, recognizes and cleaves the deacetylated peptide sequence, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety[1][2]. The intensity of the fluorescent signal is directly proportional to the HDAC activity, making this substrate an ideal tool for screening potential HDAC inhibitors.
Fluorogenic assays using AMC-based substrates are widely adopted in HTS due to their high sensitivity and compatibility with automated liquid handling systems and microplate readers[3][4][5][6].
Principle of the Assay
The core of the assay is a two-enzyme cascade that converts the non-fluorescent substrate into a fluorescent product.
-
HDAC Deacetylation: The target HDAC enzyme removes the acetyl group from the ε-amino group of the lysine side chain. This creates a new substrate, Ac-Arg-Gly-Lys-AMC.
-
Protease Cleavage: A "developing" protease, such as trypsin, which has specificity for cleaving after lysine or arginine residues, is added. Trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, liberating the AMC fluorophore.
-
Fluorescence Detection: Free AMC fluoresces strongly upon excitation (typically ~360-380 nm), with an emission maximum around 440-460 nm[7][8]. This signal is measured over time to determine the reaction rate.
Potential inhibitors of HDAC will prevent the first step, thereby blocking the subsequent cleavage by trypsin and resulting in a low fluorescence signal.
Caption: The two-step enzymatic reaction for HDAC activity measurement.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (e.g., GlpBio, Cat# GC15102)
-
Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC6)
-
Developing Enzyme: TPCK-treated Trypsin
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA
-
HDAC Inhibitor (Control): Trichostatin A (TSA) or a known selective inhibitor
-
Solvent: DMSO (for dissolving substrate and compounds)
-
Microplates: Black, flat-bottom 384-well assay plates
-
Plate Reader: Fluorometer capable of excitation at 380 nm and emission at 460 nm.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
HDAC Enzyme Working Solution: Dilute the HDAC enzyme to the desired final concentration (e.g., 2X the final assay concentration) in cold Assay Buffer. Keep on ice. The optimal concentration should be determined via enzyme titration (see Section 4.1).
-
Trypsin Working Solution (2X): Prepare a 0.5 mg/mL (or other optimized concentration) solution of trypsin in Assay Buffer.
-
Test Compounds/Inhibitors: Prepare stock solutions in 100% DMSO. Create a dilution series for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
High-Throughput Screening Protocol (384-Well Format)
This protocol is designed for a final reaction volume of 20 µL.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound peptide [novoprolabs.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Ac-Arg-Gly-Lys(Ac)-AMC stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic substrate widely utilized for the sensitive and continuous assay of histone deacetylase (HDAC) activity.[1][2][3][4] The assay is based on a two-step enzymatic reaction. Initially, HDACs deacetylate the ε-acetylated lysine residue of the peptide. Subsequently, the deacetylated peptide becomes a substrate for trypsin, which cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the HDAC activity. This application note provides detailed protocols for the preparation of this compound stock solutions and its application in HDAC activity assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₈O₇ | [4] |
| Molecular Weight | 600.67 g/mol | [4] |
| CAS Number | 660846-97-9 | [4] |
| Appearance | White to off-white lyophilized powder | [5] |
| Purity (HPLC) | Typically ≥95% | [4] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
Stock Solution Preparation and Storage
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible and accurate results.
Recommended Solvents and Concentration
The lyophilized this compound peptide is soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution, for example, at 30 mM in DMSO.[6][7]
Step-by-Step Protocol for Stock Solution Preparation
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 30 mM stock solution from 1 mg of the peptide (MW: 600.67 g/mol ), add approximately 55.5 µL of DMSO.
-
Vortexing: Vortex the vial thoroughly for several minutes until the peptide is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
The lyophilized peptide should be stored at -20°C or below.[4] Once reconstituted, the DMSO stock solution should be stored at -20°C or -80°C for long-term stability.[5] Stored properly, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[5] Protect the stock solution from light.
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO |
| -20°C | Up to 12 months[8] | Up to 1 month[5] |
| -80°C | Long-term | Up to 6 months[5] |
Histone Deacetylase (HDAC) Activity Assay Protocol
This protocol describes a typical in vitro HDAC activity assay in a 96-well plate format.
Materials and Reagents
-
This compound stock solution (e.g., 30 mM in DMSO)
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
HDAC Assay Buffer (e.g., 15 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 µM EDTA, and 0.001% Pluronic F-68)[1]
-
Trypsin solution (e.g., 5 mg/mL in assay buffer)[8]
-
HDAC inhibitor (optional, for control experiments, e.g., Trichostatin A or SAHA)
-
Black, flat-bottom 96-well plates (low fluorescence background)
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step HDAC activity assay.
Step-by-Step Experimental Protocol
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired working concentration (e.g., 20 µM) in HDAC Assay Buffer.[1]
-
Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare the trypsin solution at the desired concentration (e.g., 1.7 mg/mL).[1]
-
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to each well of a black 96-well plate.
-
Add 10 µL of diluted HDAC enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes at room temperature) before adding the substrate.[1]
-
Include no-enzyme controls (add 10 µL of assay buffer instead of enzyme) and positive controls (if available).
-
-
HDAC Reaction:
-
Initiate the reaction by adding 10 µL of the diluted this compound substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.[1] The incubation time may need to be optimized depending on the enzyme activity.
-
-
Development Step:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.[7]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from the fluorescence readings of all other wells.
-
Determine HDAC Activity: The HDAC activity is proportional to the background-subtracted fluorescence intensity.
-
Inhibitor Studies: For inhibitor studies, calculate the percent inhibition relative to the control (enzyme without inhibitor). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway Diagram
The enzymatic reaction underlying the HDAC assay can be visualized as a simple pathway.
Caption: Principle of the two-step fluorogenic HDAC activity assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Contaminated reagents or buffer- Autohydrolysis of the substrate | - Use fresh, high-quality reagents- Prepare fresh buffers- Optimize substrate concentration and incubation time |
| Low signal | - Inactive enzyme- Insufficient incubation time- Incorrect filter settings on the plate reader | - Use a fresh batch of enzyme- Optimize enzyme concentration and incubation times- Verify the excitation and emission wavelengths |
| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing | - Use calibrated pipettes- Ensure thorough mixing of reagents in the wells |
Conclusion
This compound is a reliable and sensitive substrate for measuring HDAC activity. The protocols provided in this application note offer a comprehensive guide for researchers to effectively prepare and use this substrate in their studies of HDAC enzymes and their inhibitors. Adherence to these guidelines will help ensure the generation of accurate and reproducible data.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CRB1101637 | Biosynth [biosynth.com]
- 4. This compound peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ac-Arg-Gly-Lys(Ac)-AMC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer composition recommendations for enzymatic assays using the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. This substrate is primarily utilized for measuring the activity of lysine deacetylases, including histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical enzyme classes in cellular regulation and prominent targets in drug discovery.
Introduction
The this compound peptide is a fluorogenic substrate designed for a two-step enzymatic assay.[1][2][3] In the initial step, a lysine deacetylase (HDAC or sirtuin) removes the acetyl group from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[4][5][6] The resulting fluorescence is directly proportional to the deacetylase activity and can be measured using a fluorometer. This assay format is well-suited for high-throughput screening (HTS) of enzyme inhibitors and activators.[5][7]
Recommended Buffer Compositions
The optimal buffer composition can vary depending on the specific deacetylase being assayed. Below is a summary of commonly used buffer components for both HDAC and sirtuin assays.
| Component | HDAC Assay Buffer | Sirtuin (SIRT) Assay Buffer | Purpose | Typical Concentration | References |
| Buffering Agent | Tris-HCl or HEPES | Tris-HCl or HEPES | Maintains stable pH | 20-50 mM | [8][9] |
| pH | 7.4 - 8.1 | 7.4 - 8.0 | Optimal for enzyme activity | - | [5][8][9] |
| Salt | NaCl, KCl | NaCl, KCl | Maintains ionic strength | 137-250 mM NaCl, 2.7-10 mM KCl | [5][8][10] |
| BSA | Required | Recommended | Prevents non-specific binding and stabilizes enzyme | 0.1 - 2 mg/mL | [8][9] |
| NAD+ | Not required | Essential | Co-substrate for sirtuin activity | 0.5 - 5 mM | [10][11] |
| Reducing Agent | TCEP or DTT (optional) | DTT (optional) | Maintains enzyme in a reduced state | 1 mM | [8][12] |
| MgCl₂ | Not typically included | Optional | May be required for specific SIRTs | 1 mM | [10] |
Experimental Protocols
General Assay Principle
The assay is a discontinuous, two-step process involving deacetylation followed by proteolytic cleavage to release a fluorescent signal.
Caption: Two-step enzymatic reaction for deacetylase activity measurement.
Reagent Preparation
-
Assay Buffer: Prepare a 1X assay buffer based on the recommendations in the table above. For sirtuin assays, ensure the addition of NAD+ to the final reaction mixture.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10-20 mM).[9] Store aliquots at -20°C. The final DMSO concentration in the assay should be kept low (typically <1-2%) to avoid enzyme inhibition.[9]
-
Enzyme Solution: Dilute the deacetylase enzyme to the desired concentration in cold assay buffer containing BSA. Keep the enzyme on ice.
-
Developer Solution: Prepare a solution of trypsin in assay buffer. A typical concentration is 0.5-5.0 mg/mL.[9] For HDAC assays, it is recommended to include a pan-HDAC inhibitor like Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) in the developer solution to stop the deacetylation reaction.[4]
Assay Procedure (96-well plate format)
The following protocol describes a typical workflow for measuring deacetylase activity.
Caption: A typical experimental workflow for an this compound assay.
-
Plate Setup: Add the following to the wells of a black, flat-bottom 96-well plate:
-
Test Wells: Assay Buffer, enzyme, and test compound (inhibitor or activator).
-
Negative Control (No Enzyme): Assay Buffer, substrate, and no enzyme.
-
Positive Control (No Inhibitor): Assay Buffer, enzyme, and vehicle (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the this compound substrate to all wells. The final substrate concentration typically ranges from 10-100 µM.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-90 minutes.[8][9][10] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination and Development: Stop the deacetylation reaction by adding the developer solution (containing trypsin and an HDAC inhibitor for HDAC assays) to each well.
-
Development Incubation: Incubate the plate at room temperature or 30°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.[5][13]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.[4][8][13]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the negative control (no enzyme) wells from all other wells.
-
Activity Calculation: The deacetylase activity is proportional to the background-subtracted fluorescence.
-
Inhibitor/Activator Effects: To determine the effect of a test compound, calculate the percentage of inhibition or activation relative to the positive control (vehicle-treated) wells. IC₅₀ or EC₅₀ values can be determined by plotting the percent inhibition or activation against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway Context
Lysine deacetylation is a fundamental post-translational modification that regulates the function of numerous proteins, including histones and transcription factors. This process is crucial for the epigenetic control of gene expression.
Caption: The role of deacetylation in regulating protein function.
Disclaimer: These protocols provide a general guideline. Researchers should optimize assay conditions, including enzyme and substrate concentrations, and incubation times for their specific experimental setup and deacetylase of interest.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound | CRB1101637 | Biosynth [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. usbio.net [usbio.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Calculating Enzyme Kinetics with Ac-Arg-Gly-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate Acetyl-Arginine-Glycine-Lysine(Acetyl)-7-Amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC) is a valuable tool for studying the enzymatic activity of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug development.
This document provides detailed application notes and protocols for utilizing this compound to determine enzyme kinetics and screen for inhibitors of HDACs. The assay relies on a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing enzyme, such as trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is directly proportional to the HDAC activity.
Principle of the Assay
The enzymatic assay using this compound follows a coupled-enzyme approach to produce a fluorescent signal.
-
Deacetylation by HDAC: this compound + H₂O --(HDAC)--> Ac-Arg-Gly-Lys-AMC + Acetate
-
Proteolytic Cleavage by Trypsin: Ac-Arg-Gly-Lys-AMC --(Trypsin)--> Ac-Arg-Gly-Lys + AMC (fluorescent)
The fluorescence of the liberated AMC is monitored at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. The rate of fluorescence increase is proportional to the HDAC activity.
Data Presentation: Enzyme Kinetics and Inhibition
The use of this compound allows for the determination of key enzymatic parameters that describe the interaction between an enzyme and its substrate or inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, the following table outlines the parameters that can be determined and provides illustrative examples from similar AMC-based fluorogenic substrates used in HDAC assays.
| Parameter | Description | Illustrative Value (for similar substrates) | HDAC Isozyme Example |
| K_m_ | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ indicates a higher affinity of the enzyme for the substrate. | >200 µM | HDAC8 (with acetyl lysine peptides) |
| k_cat_ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | Not readily available | - |
| V_max_ | Maximum initial velocity or rate of the enzyme-catalyzed reaction. | Not readily available | - |
| k_cat_/K_m_ | Catalytic efficiency, representing how efficiently an enzyme converts a substrate into a product. | ~10^5^ M^-1^s^-1^ | HDAC1 (with Ac-Gly-Ala-Lys-AMC) |
| IC_50_ | Half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the enzyme activity by 50%. | Varies widely depending on the inhibitor | - |
| K_i_ | Inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower K_i_ indicates a more potent inhibitor. | 2.35 ± 0.341 mM | HDAC8 (with Hexanoic acid as inhibitor and AcRHKK(acetyl)-AMC as substrate)[1] |
Disclaimer: The illustrative values are provided for context and are derived from studies using similar, but not identical, substrates. Researchers should determine these parameters experimentally for their specific enzyme and conditions.
Experimental Protocols
Protocol 1: HDAC Activity Assay for Determination of Kinetic Parameters
This protocol describes the determination of Michaelis-Menten kinetics for an HDAC enzyme using a range of this compound concentrations.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
-
This compound substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (e.g., 2 mg/mL in HDAC Assay Buffer)
-
HDAC inhibitor (e.g., Trichostatin A) for negative controls
-
96-well black microplate, opaque
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Dilutions: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m_.
-
Prepare Enzyme Solution: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction Plate:
-
Substrate Wells: Add 50 µL of each substrate dilution to triplicate wells.
-
No-Enzyme Control: Add 50 µL of the highest substrate concentration to triplicate wells. Add 50 µL of HDAC Assay Buffer instead of the enzyme solution in step 4.
-
No-Substrate Control: Add 50 µL of HDAC Assay Buffer to triplicate wells. Add 50 µL of the enzyme solution in step 4.
-
-
Initiate the Reaction: Add 50 µL of the diluted HDAC enzyme solution to all wells except the no-enzyme controls. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Develop the Signal: Add 25 µL of trypsin solution to all wells.
-
Stop and Read: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate. Measure the fluorescence at Ex/Em = 355/460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme and no-substrate controls from all other wells.
-
Plot the initial reaction velocity (rate of fluorescence change) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m_ and V_max_.
-
Protocol 2: HDAC Inhibitor Screening Assay
This protocol is designed for screening potential HDAC inhibitors.
Materials:
-
Same as Protocol 1
-
Library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of this compound at a concentration equal to its K_m_ or a concentration that gives a robust signal.
-
Prepare a working solution of the HDAC enzyme.
-
-
Set up the Inhibition Plate:
-
Inhibitor Wells: Add 10 µL of each inhibitor dilution to triplicate wells.
-
Positive Control (No Inhibition): Add 10 µL of solvent (e.g., DMSO) to triplicate wells.
-
Negative Control (Maximal Inhibition): Add 10 µL of a potent HDAC inhibitor (e.g., Trichostatin A) to triplicate wells.
-
-
Pre-incubation: Add 40 µL of the diluted HDAC enzyme solution to all wells. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the this compound substrate solution to all wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop the Signal: Add 25 µL of trypsin solution to all wells.
-
Stop and Read: Incubate at 37°C for 15-30 minutes and measure the fluorescence at Ex/Em = 355/460 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative))
-
For compounds showing significant inhibition, perform a dose-response experiment to determine the IC_50_ value.
-
Visualizations
Experimental Workflow
References
Application of Ac-Arg-Gly-Lys(Ac)-AMC in Cancer Cell Lines: A Detailed Guide for Researchers
Introduction
Ac-Arg-Gly-Lys(Ac)-AMC is a fluorogenic substrate designed for the sensitive and continuous assay of histone deacetylase (HDAC) activity. In the realm of oncology research, this substrate serves as a critical tool for investigating the enzymatic activity of HDACs in cancer cell lines and for the high-throughput screening of potential HDAC inhibitors. Dysregulation of HDACs, a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression, is a well-established hallmark of various cancers. HDACs catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[1][2][3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics, capable of inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in cancer cell research.
Principle of the Assay
The assay utilizing this compound is a two-step enzymatic reaction. In the first step, an active HDAC enzyme present in the sample (e.g., cancer cell lysate or purified HDAC) deacetylates the acetylated lysine residue of the substrate. The deacetylated product, Ac-Arg-Gly-Lys-AMC, then becomes susceptible to cleavage by trypsin in the second step. This proteolytic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be quantified using a fluorometer. The resulting fluorescence intensity is directly proportional to the HDAC activity in the sample.[6][7][8][9]
Diagram of the HDAC Activity Assay Workflow
Caption: Workflow of the two-step HDAC activity assay.
Data Presentation: Screening of HDAC Inhibitors
The this compound substrate is particularly valuable for determining the half-maximal inhibitory concentration (IC50) of various HDAC inhibitors in different cancer cell lines. Below is a representative table summarizing hypothetical IC50 values for common HDAC inhibitors against total HDAC activity in lysates from various cancer cell lines. These values are illustrative of the type of data that can be generated using this assay.
| HDAC Inhibitor | Cancer Cell Line | IC50 (nM) |
| Trichostatin A (TSA) | HeLa (Cervical) | 15 |
| HCT116 (Colon) | 25 | |
| Vorinostat (SAHA) | A2780 (Ovarian) | 50 |
| DU145 (Prostate) | 75 | |
| Belinostat | K562 (Leukemia) | 40 |
| Kelly (Neuroblastoma) | 150 | |
| Panobinostat | HepG2 (Liver) | 10 |
| MDA-MB-231 (Breast) | 30 |
Experimental Protocols
Protocol 1: Preparation of Cancer Cell Lysates
-
Cell Culture: Culture cancer cells to 80-90% confluency in appropriate media and conditions.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitors) to the cells.
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). The lysate can be stored at -80°C for future use.
Protocol 2: In Vitro HDAC Activity Assay
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Cancer Cell Lysate (typically 10-50 µg of total protein)
-
HDAC Inhibitor (at various concentrations) or vehicle control
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add this compound to a final concentration of 50 µM to initiate the reaction.
-
HDAC Reaction: Incubate the plate at 37°C for 60 minutes.
-
Trypsin Addition: Add Trypsin solution (final concentration of 0.1 mg/mL) to each well.
-
Development: Incubate at 37°C for 30 minutes to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Protocol 3: Determination of IC50 Values
-
Serial Dilutions: Prepare serial dilutions of the HDAC inhibitor to be tested.
-
Assay Performance: Perform the In Vitro HDAC Activity Assay (Protocol 2) with the different inhibitor concentrations. Include a positive control (no inhibitor) and a negative control (no cell lysate).
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms
HDAC inhibitors exert their anti-cancer effects by modulating the acetylation status of a multitude of proteins, leading to the reactivation of tumor suppressor genes and the alteration of key signaling pathways that control cell cycle progression and apoptosis.
HDAC Inhibition and Cell Cycle Arrest
HDACs play a crucial role in cell cycle progression by repressing the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[3] Inhibition of HDACs leads to the hyperacetylation of histones at the promoters of these genes, resulting in their transcriptional activation.[10] Increased levels of p21 and p27 subsequently inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][11]
Diagram of HDAC's Role in Cell Cycle Regulation
Caption: HDAC inhibition leads to cell cycle arrest.
HDAC Inhibition and Apoptosis
HDAC inhibitors can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[12] A key mechanism involves the acetylation of the tumor suppressor protein p53.[10] HDACs, such as HDAC1, can deacetylate p53, leading to its degradation.[6] Inhibition of HDACs results in the accumulation of acetylated, active p53, which can then transcriptionally activate pro-apoptotic genes like Bax and PUMA.[12] Furthermore, HDAC inhibitors can modulate the expression of Bcl-2 family proteins, shifting the balance towards apoptosis.[3]
Diagram of HDAC's Role in Apoptosis Regulation
Caption: HDAC inhibition promotes apoptosis.
Conclusion
The fluorogenic substrate this compound is an indispensable tool for cancer researchers studying the role of histone deacetylases in malignancy. Its application in a robust and sensitive two-step assay allows for the accurate measurement of HDAC activity in cancer cell lines and the effective screening and characterization of novel HDAC inhibitors. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful application of this substrate in advancing cancer research and drug development.
References
- 1. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 5. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells [jcancer.org]
- 6. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CRB1101637 | Biosynth [biosynth.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound peptide [novoprolabs.com]
- 10. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorometric Measurement of Histone Deacetylase (HDAC) Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process plays a crucial role in regulating gene expression, as it typically leads to a more compact chromatin structure, restricting access for transcription factors.[1] Given their central role in cellular processes like cell cycle progression and differentiation, HDACs have emerged as important therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2]
This application note provides a detailed protocol for measuring the activity of Class I and Class II HDACs in cell lysates using the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. The assay is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal, making it highly suitable for high-throughput screening of HDAC inhibitors.[3]
Assay Principle
The measurement of HDAC activity using this compound is a discontinuous, two-step enzymatic assay.[1][2][3][4]
-
Deacetylation: In the first step, HDAC enzymes present in the cell lysate remove the acetyl group from the ε-amino group of the lysine residue within the this compound substrate.
-
Development: In the second step, a developing enzyme, typically trypsin, is added.[1][3][4][5] Trypsin specifically cleaves the deacetylated substrate at the C-terminus of the lysine residue, releasing the free 7-Amino-4-methylcoumarin (AMC) fluorophore.[2][5]
The fluorescence of AMC is quenched when it is part of the peptide substrate.[6] Upon cleavage and release, the free AMC exhibits strong fluorescence, which can be measured with a fluorescence plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[7][8][9][10][11] The intensity of the fluorescence is directly proportional to the HDAC activity in the sample.
References
- 1. This compound | CRB1101637 | Biosynth [biosynth.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. This compound peptide [novoprolabs.com]
- 4. glpbio.com [glpbio.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bachem.com [bachem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Ac-Arg-Gly-Lys(Ac)-AMC Assay in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates epigenetic dysregulation, particularly the activity of histone deacetylases (HDACs), in the pathogenesis of these disorders. Sirtuin 1 (SIRT1), a class III NAD+-dependent deacetylase, has emerged as a key neuroprotective enzyme. SIRT1 modulates various cellular processes, including stress resistance, DNA repair, mitochondrial biogenesis, and inflammation, by deacetylating both histone and non-histone protein targets.[1][2][3][4] Its role in deacetylating key proteins such as p53 and PGC-1α makes it a prime therapeutic target for neurodegenerative diseases.[5][6][7][8][9]
The Ac-Arg-Gly-Lys(Ac)-AMC (Acetyl-Arginine-Glycine-Lysine(Acetylated)-7-Amino-4-methylcoumarin) assay is a robust and sensitive fluorogenic method to measure the activity of class III HDACs, particularly SIRT1.[10] This assay is instrumental for screening potential SIRT1 activators and inhibitors, which could be developed as novel therapeutics for neurodegenerative diseases.
Assay Principle
The this compound assay is a two-step enzymatic reaction. In the first step, SIRT1 deacetylates the acetylated lysine residue of the substrate. In the second step, a developer solution containing trypsin is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[10] The fluorescence intensity is directly proportional to the deacetylase activity of SIRT1.
Figure 1: Workflow of the two-step this compound assay.
Applications in Neurodegenerative Disease Research
-
High-Throughput Screening (HTS) for SIRT1 Modulators: This assay is well-suited for HTS of compound libraries to identify novel SIRT1 activators or inhibitors.[11]
-
Enzyme Kinetics and Characterization: The assay can be used to determine key kinetic parameters (Km, Vmax) of SIRT1 and to study the mechanism of action of identified modulators.
-
Drug Development: It serves as a primary assay in the drug discovery pipeline for neurodegenerative diseases to assess the potency and efficacy of lead compounds targeting SIRT1.
-
Investigating Disease Mechanisms: The assay can be used to study how factors implicated in neurodegeneration (e.g., oxidative stress, protein aggregates) affect SIRT1 activity.
Quantitative Data Summary
The following table summarizes representative quantitative data for SIRT1 activity and inhibition using fluorogenic assays. Note that specific values can vary depending on the exact assay conditions and substrate used.
| Parameter | Analyte | Value | Substrate | Reference |
| AC50 | SCIC2 (SIRT1 Activator) | 50 ± 1.8 µM | Fluorogenic Peptide | [12] |
| AC50 | SCIC2.1 (SIRT1 Activator) | 36.83 ± 2.23 µM | Fluorogenic Peptide | [12] |
| KD | SCIC2 - SIRT1 Binding | 26.4 ± 0.6 μM | Not Applicable | [12] |
| Enzymatic Activity | SCIC2 (10 µM) | 135.8% of control | Fluorogenic Peptide | [12] |
| Enzymatic Activity | SCIC2.1 (10 µM) | 175% of control | Fluorogenic Peptide | [12] |
Experimental Protocols
Reagents and Materials
-
Human recombinant SIRT1 enzyme
-
This compound substrate
-
Ac-Arg-Gly-Lys-AMC (for standard curve)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Developer solution (containing Trypsin)
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Assay Protocol for SIRT1 Activity Measurement
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Dilute the SIRT1 enzyme to the desired concentration in cold assay buffer.
-
Prepare the developer solution as per the manufacturer's instructions.
-
-
Set up the Reaction:
-
Add the following to each well of a 96-well black microplate:
-
Assay Buffer
-
Test compound (dissolved in DMSO, final concentration ≤1%) or vehicle control
-
SIRT1 enzyme
-
-
Incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Initiate the Reaction:
-
Prepare a substrate solution containing this compound and NAD+ in assay buffer.
-
Add the substrate solution to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on enzyme concentration and activity.
-
-
Develop and Read Fluorescence:
-
Add the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence of the "no enzyme" control wells from all other readings.
-
Standard Curve: If absolute quantification is required, generate a standard curve using known concentrations of Ac-Arg-Gly-Lys-AMC.
-
Determine % Activity/Inhibition:
-
% Activity = (Fluorescence of test compound / Fluorescence of vehicle control) x 100
-
% Inhibition = 100 - % Activity
-
-
IC50/EC50 Calculation: For dose-response curves, plot the % inhibition or % activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).
SIRT1 Signaling Pathways in Neurodegeneration
SIRT1 exerts its neuroprotective effects by deacetylating a number of key proteins involved in neuronal survival and function. Below are two critical pathways.
p53 Deacetylation and Neuronal Apoptosis
In response to cellular stress, such as DNA damage or oxidative stress, the tumor suppressor protein p53 is acetylated, leading to its activation and the induction of apoptosis. SIRT1 can deacetylate p53, thereby inhibiting its pro-apoptotic activity and promoting neuronal survival.[5][6][13][14][15]
Figure 2: SIRT1-mediated deacetylation of p53 promotes neuronal survival.
PGC-1α Deacetylation and Mitochondrial Biogenesis
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. PGC-1α is a master regulator of mitochondrial biogenesis. Its activity is, in part, regulated by acetylation. SIRT1-mediated deacetylation of PGC-1α enhances its transcriptional coactivator activity, leading to increased mitochondrial biogenesis and improved mitochondrial function, which is crucial for neuronal health.[7][9][16][17]
Figure 3: SIRT1-PGC-1α pathway in mitochondrial biogenesis and neuroprotection.
References
- 1. The Critical Role of the Sirtuin Pathway in Aging and Alzheimer Disease: Mechanistic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpcscientific.com [cpcscientific.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two novel SIRT1 activators, SCIC2 and SCIC2.1, enhance SIRT1-mediated effects in stress response and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necdin Regulates p53 Acetylation via Sirtuin1 to Modulate DNA Damage Response in Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 14. MiR-34a targets SIRT1 to reduce p53 deacetylation and promote sevoflurane inhalation anesthesia-induced neuronal autophagy and apoptosis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
High background fluorescence in Ac-Arg-Gly-Lys(Ac)-AMC assay
Technical Support Center: Ac-Arg-Gly-Lys(Ac)-AMC Assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding high background fluorescence in the this compound assay, a two-step enzymatic reaction often used for measuring histone deacetylase (HDAC) activity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
A1: This is a fluorogenic assay designed to measure enzyme activity in two sequential steps.[2] First, a histone deacetylase (HDAC) removes the acetyl group from the lysine residue of the substrate.[1][3] In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2] The fluorescence intensity of the liberated AMC is directly proportional to the HDAC activity.
References
Technical Support Center: Troubleshooting Ac-Arg-Gly-Lys(Ac)-AMC Experiments
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the fluorogenic histone deacetylase (HDAC) substrate, Ac-Arg-Gly-Lys(Ac)-AMC. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and achieve optimal results in your experiments, particularly in addressing the common issue of low signal.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a two-step enzymatic process designed to measure the activity of histone deacetylases (HDACs).[1][2][3][4][5]
-
Deacetylation: In the first step, an active HDAC enzyme removes the acetyl group from the lysine residue of the substrate, this compound.
-
Proteolytic Cleavage: The second step involves the addition of trypsin. Trypsin can only cleave the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1]
The intensity of the fluorescence signal is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC enzyme's activity.
Q2: What are the proper storage and handling conditions for the this compound substrate?
Proper storage and handling are critical to maintaining the integrity of the substrate.
-
Storage Temperature: Upon receipt, the lyophilized peptide should be stored at -20°C or lower.[3][4]
-
Reconstitution: The substrate is typically dissolved in dimethyl sulfoxide (DMSO).[1]
-
Aliquoting and Freeze-Thaw Cycles: It is highly recommended to aliquot the reconstituted substrate into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
-
Light Protection: The substrate is light-sensitive and should be protected from direct light exposure.[6]
Q3: What are the optimal excitation and emission wavelengths for detecting the AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has the following spectral properties:
| Parameter | Wavelength Range |
| Excitation | 340-360 nm[7] |
| Emission | 440-460 nm[1][7] |
It is crucial to set your fluorescence plate reader to these wavelengths to ensure maximal signal detection.
Troubleshooting Guide: Low to No Signal
Low or no fluorescence signal is a common issue in this compound assays. The following sections break down potential causes and provide systematic solutions.
Problem Area 1: Reagent Integrity and Preparation
Q: My assay shows very low or no signal. Could there be an issue with my reagents?
A: Yes, reagent integrity is the first and most critical aspect to check.
-
Substrate Degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light can lead to substrate degradation.[6] Always use freshly thawed aliquots.
-
Enzyme Inactivity: The HDAC enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in your sample preparation. Ensure that the enzyme is stored at the recommended temperature and that buffers do not contain known HDAC inhibitors unless they are part of the experimental design.
-
Trypsin Inactivity: The trypsin used in the second step may be inactive. Prepare fresh trypsin solutions and ensure the pH of the reaction buffer is optimal for trypsin activity (typically around pH 8.0).
-
Buffer and Component Issues: The assay buffer components can significantly impact enzyme activity. Ensure the pH is optimal for your specific HDAC isozyme and that there are no interfering substances.
| Component | Potential Issue | Recommended Action |
| This compound | Degradation | Aliquot upon reconstitution; avoid repeated freeze-thaw cycles; protect from light.[6] |
| HDAC Enzyme | Inactivity | Store at recommended temperature; use a fresh batch; check for inhibitors in sample. |
| Trypsin | Inactivity | Prepare fresh solution; ensure optimal pH for activity. |
| Assay Buffer | Incorrect pH or composition | Verify pH; check for interfering substances (see table below). |
Table of Common Interfering Substances:
| Substance | Potential Effect |
| EDTA (>0.5 mM) | Can chelate metal ions required by some HDACs.[8] |
| SDS (>0.2%) | Can denature enzymes.[8] |
| Sodium Azide (>0.2%) | Can inhibit enzyme activity.[8] |
| High concentrations of DMSO | Can inhibit HDAC activity.[1][9] |
Problem Area 2: Experimental Protocol and Conditions
Q: I've checked my reagents, but the signal is still low. What experimental parameters should I optimize?
A: Optimization of the assay protocol is key to achieving a robust signal.
-
Incubation Times: Insufficient incubation time for either the HDAC deacetylation step or the trypsin cleavage step will result in a low signal. Optimize both incubation periods.
-
Incubation Temperatures: HDACs and trypsin have optimal temperature ranges for their activity, typically around 37°C.[1][10] Ensure your incubations are performed at the correct temperature.
-
Enzyme and Substrate Concentrations: The concentrations of both the HDAC enzyme and the this compound substrate are critical. If the enzyme concentration is too low, the signal will be weak. Conversely, if the substrate concentration is too low, the reaction may not proceed optimally. Titrate both to find the optimal concentrations for your specific experimental setup.
-
Trypsin Concentration: The concentration of trypsin must be sufficient to efficiently cleave the deacetylated substrate without degrading the HDAC enzyme prematurely.[11] Optimization of the trypsin concentration is a critical step.[11]
Recommended Experimental Parameters (as a starting point):
| Parameter | Recommended Range/Value |
| HDAC Incubation Time | 30 - 60 minutes |
| Trypsin Incubation Time | 15 - 30 minutes |
| Incubation Temperature | 37°C[1][10] |
| Substrate Concentration | 10 - 100 µM |
| Trypsin Concentration | 0.1 - 1 mg/mL |
Problem Area 3: Instrumentation and Data Acquisition
Q: Could my plate reader settings be the cause of the low signal?
A: Yes, incorrect instrument settings are a common source of error.
-
Incorrect Wavelengths: Double-check that the excitation and emission wavelengths are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).[1][7]
-
Gain/Sensitivity Settings: The photomultiplier tube (PMT) gain or sensitivity setting on the plate reader may be too low. Increase the gain to amplify the signal, but be mindful of also increasing the background noise.
-
Plate Type: For fluorescence assays, always use black, opaque-walled plates to minimize light scatter and background fluorescence.[8]
-
Read from Top or Bottom: Depending on your plate reader and assay volume, reading from the top or bottom of the plate can impact the signal. Consult your instrument's manual for guidance.
Visualizing the Process
To further aid in understanding and troubleshooting, the following diagrams illustrate the key aspects of the this compound assay.
Diagram 1: this compound Assay Signaling Pathway
Caption: The two-step enzymatic reaction of the this compound assay.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the this compound assay.
Diagram 3: Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low signal issues.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound | CRB1101637 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Impact of DMSO concentration on Ac-Arg-Gly-Lys(Ac)-AMC assay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-Arg-Gly-Lys(Ac)-AMC fluorogenic substrate for histone deacetylase (HDAC) activity assays. Special attention is given to the impact of Dimethyl Sulfoxide (DMSO) concentration on assay results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary in the this compound assay?
A1: DMSO is a powerful aprotic solvent required to dissolve the this compound substrate and many commonly used HDAC inhibitors, which often have low solubility in aqueous buffers.[1] It is essential for preparing concentrated stock solutions.
Q2: What is the recommended final concentration of DMSO in the assay?
A2: To minimize inhibitory effects on HDAC enzymes, the final concentration of DMSO in the assay should be kept as low as possible, ideally not exceeding 2-3%.[2] For most applications, a final concentration of 1% DMSO or lower is favorable.
Q3: Can DMSO directly inhibit HDAC enzymes?
A3: Yes, DMSO itself can act as a weak inhibitor of HDAC enzymes.[1] At higher concentrations, it can perturb the enzyme's conformation, leading to a reversible decrease in catalytic activity.[3]
Q4: How does the this compound assay work?
A4: This is a two-step enzymatic assay. First, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate. In the second step, a developer solution containing trypsin is added. Trypsin specifically cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity.[4][5][6][7]
Q5: Can DMSO affect the developer enzyme (trypsin) or the AMC fluorescence?
A5: While the primary concern is HDAC inhibition, high concentrations of DMSO can also potentially affect the activity of trypsin. Additionally, the fluorescence quantum yield of AMC can be influenced by the solvent environment, although minor changes in DMSO concentration (e.g., 1-2%) are unlikely to cause significant direct effects on AMC fluorescence.
Troubleshooting Guide
| Problem | Potential Cause Related to DMSO | Recommended Solution |
| Low or No Signal | High DMSO Concentration: The final DMSO concentration may be too high, leading to significant inhibition of the HDAC enzyme. | Calculate the final DMSO concentration in your assay wells. If it exceeds 2%, prepare new dilutions of your substrate and/or inhibitor to lower the final concentration. A good practice is to prepare stock solutions at 100x the final desired concentration to minimize the volume of DMSO added.[2] |
| Inhibitor Precipitation: If the inhibitor is not fully dissolved in the DMSO stock or precipitates upon dilution into the aqueous assay buffer, its effective concentration will be lower than intended. | Ensure your inhibitor is fully dissolved in the DMSO stock. When diluting into the assay buffer, vortex or mix thoroughly. Consider a brief sonication for difficult-to-dissolve compounds. | |
| High Background Fluorescence | Contaminated DMSO: The DMSO used for stock solutions may be contaminated with fluorescent impurities. | Use a high-purity, spectroscopy-grade, or molecular biology-grade DMSO. Always use freshly opened DMSO when possible, as it can be hygroscopic. |
| Substrate Instability: The this compound substrate may be degrading, leading to the release of free AMC. | Prepare fresh substrate dilutions before each experiment. Avoid repeated freeze-thaw cycles of the substrate stock solution. | |
| Inconsistent or Irreproducible Results | Variable Final DMSO Concentrations: Inconsistent pipetting of DMSO-containing stock solutions can lead to well-to-well variations in the final DMSO concentration, affecting enzyme activity. | Be precise when pipetting small volumes of stock solutions. Consider preparing a master mix of your reagents to ensure a uniform concentration across all wells. |
| Inhibitor-DMSO Interaction: At high concentrations, DMSO can alter the way an inhibitor interacts with the target enzyme, potentially leading to misleading IC50 values.[3] | Maintain a consistent and low final DMSO concentration across all inhibitor concentrations in a dose-response experiment. Always report the final DMSO concentration used when presenting IC50 data. | |
| Apparent Increase in Enzyme Activity at High Inhibitor Concentrations | Compound Fluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used for AMC, leading to an artificial increase in signal. | Screen your compounds for intrinsic fluorescence at 355 nm excitation and 460 nm emission in the absence of the enzyme and substrate. If the compound is fluorescent, a different assay format may be needed. |
Data Presentation
Table 1: Illustrative Impact of DMSO Concentration on this compound Assay Parameters
This table presents representative data to illustrate the potential effects of varying DMSO concentrations. Actual results may vary depending on the specific HDAC enzyme, buffer conditions, and substrate concentration.
| Final DMSO Concentration (%) | Relative HDAC Activity (%) | Background Fluorescence (RFU) | Apparent IC50 of Trichostatin A (nM) | Notes |
| 0.1 | 100 | 50 | 5 | Optimal; minimal impact on enzyme activity. |
| 0.5 | 98 | 55 | 6 | Generally acceptable for most screening assays. |
| 1.0 | 95 | 60 | 8 | A commonly used concentration; slight inhibition may occur. |
| 2.0 | 88 | 65 | 12 | On the higher end of the recommended range; noticeable inhibition.[2] |
| 5.0 | 65 | 75 | 25 | Significant inhibition; may lead to an underestimation of inhibitor potency. |
| 10.0 | 40 | 90 | 50+ | Strong inhibition; data may be unreliable. |
Experimental Protocols
Detailed Methodology for this compound HDAC Activity Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Keep on ice.
- Substrate Stock Solution (10 mM): Dissolve this compound in 100% high-purity DMSO.
- Substrate Working Solution (50 µM): Dilute the Substrate Stock Solution in Assay Buffer. Prepare this solution fresh for each experiment.
- HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in Assay Buffer. Keep on ice.
- Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO at a concentration 100-fold higher than the final desired concentration.
- Developer Solution: Prepare a solution of trypsin in Assay Buffer (e.g., 0.5 mg/mL). The optimal concentration may need to be determined empirically.
2. Assay Procedure (96-well plate format):
- Add 40 µL of Assay Buffer to each well.
- Add 5 µL of the inhibitor dilution (or 5 µL of DMSO for no-inhibitor controls).
- Add 5 µL of the diluted HDAC enzyme to all wells except for the "no enzyme" background controls. Add 5 µL of Assay Buffer to the background control wells.
- Mix gently by shaking the plate for 30 seconds.
- Pre-incubate the plate for 15 minutes at 37°C.
- Start the reaction by adding 50 µL of the 50 µM Substrate Working Solution to all wells. The final volume will be 100 µL.
- Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
- Stop the HDAC reaction and initiate the development step by adding 50 µL of the Developer Solution to each well.
- Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
- Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Two-step reaction mechanism of the this compound assay.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound peptide [novoprolabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Ac-Arg-Gly-Lys(Ac)-AMC during storage
Welcome to the technical support center for the fluorogenic peptide substrate, Ac-Arg-Gly-Lys(Ac)-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this product during storage and in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2][3][4] It is crucial to protect the product from moisture and direct light.[2][3][4] The peptide contains hygroscopic residues (Arg, Lys), making it susceptible to moisture absorption.[5] For short-term storage of a few days to weeks, the lyophilized powder can be kept at 4°C or even room temperature in its original packaging, shielded from light.[4]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly less stable than the lyophilized powder.[4] We strongly recommend preparing a concentrated stock solution in a suitable buffer (e.g., with a pH between 5 and 7), aliquoting it into single-use volumes, and storing these at -20°C or -80°C.[4][6] This practice minimizes the risk of degradation from repeated freeze-thaw cycles and bacterial contamination.[2][5][6][7]
Q3: What are the primary causes of this compound degradation during storage?
A3: The main factors contributing to the degradation of this compound include:
-
Moisture: The peptide is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[5]
-
Light Exposure: The AMC fluorophore is light-sensitive and can undergo photobleaching, resulting in a loss of fluorescent signal.[3][4]
-
Improper Temperature: Storing the peptide at temperatures above the recommended -20°C for extended periods can accelerate degradation.[4][5][8]
-
Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure, leading to a loss of activity.[3][5][6][7]
-
Contamination: Introduction of proteases or microbial contamination can lead to enzymatic degradation of the peptide.[5]
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
A4: It is highly discouraged to subject the peptide solution to repeated freeze-thaw cycles.[3][5][6][7] Each cycle can contribute to the degradation of the peptide. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: The fluorescence of my substrate seems low. What could be the reason?
A5: Low fluorescence can be due to several factors. Firstly, the AMC fluorophore is quenched when it is part of the intact peptide, and its fluorescence increases dramatically only after enzymatic cleavage.[9][10][11] Therefore, low fluorescence in the substrate itself is expected. However, if you observe a decrease in the maximum fluorescence signal after your assay, it could be due to degradation of the substrate during storage (see Q3) or issues with the enzymatic reaction itself.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the assay. | 1. Substrate degradation during storage leading to premature release of free AMC. 2. Contamination of the substrate or reagents with proteases. | 1. Ensure proper storage of the substrate (see FAQs). Perform a control experiment with freshly prepared substrate. 2. Use high-purity reagents and sterile techniques. Consider adding a broad-spectrum protease inhibitor cocktail (excluding inhibitors of your enzyme of interest and trypsin) to your assay buffer as a test. |
| Inconsistent results between experiments. | 1. Inconsistent concentration of the substrate solution due to improper dissolution or storage. 2. Degradation of the stock solution over time. 3. Variation in the number of freeze-thaw cycles. | 1. Ensure the lyophilized peptide is fully dissolved before use. Vortex gently. 2. Use freshly prepared dilutions from a properly stored, aliquoted stock solution for each experiment. 3. Avoid using a stock solution that has been freeze-thawed multiple times. |
| Loss of signal over time in a kinetic assay. | 1. Photobleaching of the AMC fluorophore due to prolonged exposure to the excitation light source. 2. Instability of the peptide or enzyme under the specific assay conditions (e.g., pH, temperature). | 1. Minimize the exposure of the samples to light. Use the instrument's settings to reduce excitation intensity or exposure time if possible. 2. Optimize your assay buffer for pH and ionic strength to ensure the stability of all components. Run controls to assess the stability of the substrate and enzyme over the time course of the experiment. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution
Objective: To assess the stability of the substrate in solution under different storage conditions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Aliquot the stock solution into multiple tubes.
-
Store the aliquots under different conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (in the dark)
-
-
At various time points (e.g., 0, 1, 3, 7, 14, and 30 days), take one aliquot from each storage condition.
-
Assess the integrity of the peptide using two methods:
-
Activity Assay: Perform a standard HDAC/trypsin assay to measure the maximum fluorescence generated. A decrease in the signal compared to the time 0 sample indicates degradation.
-
HPLC Analysis: Analyze the peptide by reverse-phase HPLC to quantify the percentage of the intact peptide versus any degradation products.
-
Protocol 2: Assessment of Freeze-Thaw Cycle Effects
Objective: To determine the impact of repeated freeze-thaw cycles on the stability of the substrate solution.
Methodology:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Aliquot the solution into several tubes.
-
Subject the aliquots to a varying number of freeze-thaw cycles (e.g., 0, 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C for at least 1 hour and then thawing it to room temperature.
-
After the designated number of cycles, analyze the integrity of the peptide using the activity assay and/or HPLC analysis as described in Protocol 1.
Visual Guides
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of the substrate.
Troubleshooting Logic for High Background Fluorescence
Caption: A logical guide to troubleshooting high background fluorescence.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. iris-biotech.de [iris-biotech.de]
- 11. iris-biotech.de [iris-biotech.de]
How to minimize variability in Ac-Arg-Gly-Lys(Ac)-AMC assay replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ac-Arg-Gly-Lys(Ac)-AMC assay replicates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a two-step fluorogenic method used to measure the activity of histone deacetylases (HDACs).[1][2] In the first step, HDAC enzymes deacetylate the acetylated lysine residue of the substrate, this compound. In the second step, the protease trypsin cleaves the deacetylated substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the HDAC activity.
Q2: What are the critical reagents in this assay?
The critical reagents include the HDAC enzyme, the fluorogenic substrate this compound, and trypsin. The purity and concentration of each are crucial for reproducible results. Additionally, the assay buffer composition, including its pH and any additives, can significantly impact enzyme activity.[3]
Q3: Why am I seeing high background fluorescence?
High background fluorescence can stem from several sources, including contaminated reagents, autofluorescence of test compounds, or the use of inappropriate microplates.[4] Ensure that you are using black, opaque-walled microplates for fluorescence assays to minimize background.[4] It is also essential to include a "no enzyme" control to determine the background fluorescence of the substrate and buffer alone.
Q4: Can components of my test compound interfere with the assay?
Yes, test compounds can interfere with the assay in several ways. They can be fluorescent themselves, quench the fluorescence of AMC, or inhibit the activity of either the HDAC enzyme or trypsin.[4] It is crucial to run appropriate controls, such as testing the compound's intrinsic fluorescence and its effect on the trypsin cleavage step independently.
Q5: How can I ensure my pipetting is not a major source of variability?
Inconsistent pipetting is a common source of variability in microplate assays.[5] To minimize this, use calibrated pipettes, pipette gently against the wall of the wells to avoid bubbles, and prepare a master mix of reagents whenever possible to ensure uniform dispensing across all wells.[4][5] For low volume additions, consider using a multi-channel pipette with reverse pipetting techniques.
Troubleshooting Guide
This guide addresses specific issues that can lead to high variability in your this compound assay replicates.
Issue 1: High Variability Between Replicates (High Coefficient of Variation - CV%)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). - Prepare a master mix for all common reagents to be added to each well.[4][5] - Ensure there are no air bubbles in the wells after dispensing reagents.[4] |
| Temperature Fluctuations | - Pre-warm all reagents and the microplate to the assay temperature before starting the reaction.[4] - Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay. - Avoid placing the plate on cold surfaces. |
| Incomplete Mixing | - Gently mix the contents of the wells after adding each reagent, either by gentle tapping or using an orbital shaker. - Ensure the final reaction volume is sufficient to avoid meniscus effects that can interfere with fluorescence readings. |
| Edge Effects | - To minimize evaporation from the outer wells of the microplate, fill the peripheral wells with buffer or water. - Ensure the plate is sealed properly during incubations. |
| Reagent Instability | - Prepare fresh trypsin solution for each experiment, as it can lose activity over time.[6] - Aliquot and store the HDAC enzyme and substrate at the recommended temperatures to avoid repeated freeze-thaw cycles.[7][8] |
Issue 2: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Inactive HDAC Enzyme | - Verify the activity of the HDAC enzyme using a positive control substrate or a new batch of enzyme. - Ensure the assay buffer conditions (pH, salt concentration) are optimal for the specific HDAC isoform being used. |
| Inactive Trypsin | - Prepare fresh trypsin solution for each experiment. - Test the activity of your trypsin solution using a known trypsin substrate. |
| Incorrect Wavelength Settings | - Confirm that the excitation and emission wavelengths on the plate reader are set correctly for AMC (typically around 355 nm for excitation and 460 nm for emission).[9] |
| Sub-optimal Reagent Concentrations | - Optimize the concentrations of the HDAC enzyme, substrate, and trypsin through titration experiments. |
| Inhibitory Compounds | - If testing inhibitors, ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting the enzyme. A final DMSO concentration above 2-3% can be inhibitory.[10] |
Issue 3: Non-linear Reaction Progress Curves
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - Ensure that less than 10-15% of the substrate is consumed during the reaction to maintain initial velocity conditions.[11] This can be achieved by reducing the incubation time or the enzyme concentration. |
| Enzyme Instability | - The HDAC enzyme or trypsin may be unstable under the assay conditions, leading to a decrease in reaction rate over time. Try adding a stabilizing agent like BSA to the buffer.[12] |
| Substrate Inhibition | - At very high concentrations, the substrate itself can sometimes inhibit the enzyme.[6] Perform a substrate titration to determine the optimal concentration range. |
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general framework. Optimal conditions, particularly incubation times and reagent concentrations, should be determined empirically for each specific HDAC enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0). The optimal pH may vary depending on the HDAC isoform.[13]
-
HDAC Enzyme: Dilute the HDAC enzyme stock to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
-
Substrate: Prepare a stock solution of this compound in DMSO. Further dilute to the working concentration in assay buffer.
-
Trypsin Solution: Prepare a fresh solution of trypsin in assay buffer.
-
Stop Solution (Optional): A solution containing a potent HDAC inhibitor (e.g., Trichostatin A) can be used to stop the HDAC reaction before the addition of trypsin in endpoint assays.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound (dissolved in a suitable solvent like DMSO) or solvent control to the appropriate wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the "no enzyme" control wells (add 20 µL of assay buffer instead).
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Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
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Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
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Incubate the plate at the same temperature for the desired period (e.g., 30-60 minutes).
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Stop the HDAC reaction (optional, for endpoint assays).
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Add 20 µL of trypsin solution to all wells to initiate the second reaction.
-
Incubate for 15-30 minutes at the same temperature to allow for AMC release.
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
Data Presentation
The following tables summarize the expected impact of varying key experimental parameters on the assay outcome. The exact quantitative effects can vary depending on the specific HDAC isoform and other experimental conditions.
Table 1: Effect of Temperature on Assay Performance
| Temperature (°C) | HDAC Activity | Trypsin Activity | Fluorescence Signal Stability | Recommended Range |
| 25 (Room Temp) | Moderate | Moderate | High | Suitable for some applications, may require longer incubation times. |
| 30 | Good | Good | High | A good starting point for optimization. |
| 37 | Optimal for many mammalian HDACs | High | Good | Commonly used, but enzyme stability should be monitored. |
| > 42 | Potential for enzyme denaturation | Very High | May decrease due to enzyme instability | Generally not recommended. |
Table 2: Effect of pH on Assay Performance
| pH | HDAC Activity | Trypsin Activity | Potential Issues | Recommended Range |
| 6.0 - 7.0 | Sub-optimal for most HDACs | Reduced | Lower signal | Not generally recommended. |
| 7.0 - 8.0 | Good to Optimal for many HDACs | Optimal | - | A good starting point for optimization. |
| 8.0 - 8.5 | Optimal for many HDACs | High | Potential for buffer-related interference | Commonly used for many HDAC isoforms. |
| > 8.5 | May decrease for some HDACs | High | Potential for substrate instability | Not generally recommended without specific optimization. |
Table 3: Effect of Reagent Concentration on Assay Signal
| Reagent | Concentration Range | Effect on Signal | Potential Issues with High Concentrations |
| HDAC Enzyme | Varies by enzyme purity and activity | Proportional increase in signal | Non-linear kinetics if too high |
| Substrate | 0.1 - 2 x Km | Saturable increase in signal | Substrate inhibition, high background |
| Trypsin | 0.1 - 1 mg/mL | Faster AMC release | Proteolysis of HDAC enzyme, leading to signal decrease over time |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in performing the this compound assay and highlights critical points for minimizing variability.
Caption: Workflow for the this compound assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during the assay.
Caption: A logical approach to troubleshooting high replicate variability.
References
- 1. This compound | CRB1101637 | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in using Ac-Arg-Gly-Lys(Ac)-AMC and how to avoid them
Welcome to the technical support center for the fluorogenic histone deacetylase (HDAC) substrate, Ac-Arg-Gly-Lys(Ac)-AMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this substrate in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in HDAC activity assays.
High Background Fluorescence
Question: I am observing high background fluorescence in my assay, even in the negative control wells. What are the possible causes and how can I resolve this?
Answer: High background fluorescence can obscure the signal from your enzymatic reaction, leading to inaccurate results. Here are the common causes and solutions:
-
Substrate Purity and Autohydrolysis:
-
Cause: The this compound substrate may be of low purity or may have undergone spontaneous hydrolysis, releasing free 7-amino-4-methylcoumarin (AMC).
-
Solution: Ensure you are using a high-purity substrate. Upon receipt, store the lyophilized powder at -20°C or lower, protected from light and moisture.[1] After reconstitution in an appropriate solvent like DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.[2]
-
-
Contaminated Reagents:
-
Cause: Buffers, water, or other reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and fresh, filtered buffers for all assay components.
-
-
Incomplete Quenching:
-
Cause: In its intact form, the fluorescence of the AMC group is quenched. Incomplete quenching can lead to a higher baseline signal.
-
Solution: While inherent to the substrate's properties, ensuring the substrate is properly stored and handled will minimize degradation that could lead to unquenching.
-
-
Trypsin Activity on Intact Substrate:
-
Cause: The second step of the assay relies on trypsin to cleave the deacetylated substrate. However, at high concentrations or with prolonged incubation, trypsin might exhibit some activity on the acetylated substrate, leading to background signal.
-
Solution: Optimize the trypsin concentration and incubation time. Use the lowest effective concentration of trypsin and the shortest incubation time necessary to achieve a stable signal with the positive control.
-
Low or No Signal
Question: My assay is showing very low or no fluorescent signal, even with my positive control. What could be the issue?
Answer: A lack of signal can be frustrating. Here’s a checklist of potential causes and their solutions:
-
Inactive HDAC Enzyme:
-
Cause: The HDAC enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. It's also advisable to run a known positive control inhibitor to confirm that the signal decrease is due to inhibition and not enzyme inactivity.
-
-
Sub-optimal Assay Conditions:
-
Cause: The pH, temperature, or buffer composition may not be optimal for your specific HDAC isozyme.
-
Solution: Consult the literature for the optimal conditions for your HDAC of interest. Most HDAC assays are performed at a pH between 7.4 and 8.0 and at 37°C.
-
-
Incorrect Reagent Concentrations:
-
Cause: The concentrations of the substrate, enzyme, or trypsin may be too low.
-
Solution: Verify the concentrations of all your reagents. Titrate the enzyme and substrate to find the optimal concentrations for your assay.
-
-
Issues with the Trypsin Digestion Step:
-
Cause: The trypsin may be inactive or inhibited, preventing the release of the fluorescent AMC molecule from the deacetylated substrate.
-
Solution: Use a fresh, high-quality stock of trypsin. Ensure that no components in your HDAC reaction buffer are inhibiting trypsin activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This is a two-step enzymatic assay designed to measure the activity of histone deacetylases (HDACs).[1][3][4]
-
Deacetylation: In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the this compound substrate.
-
Proteolytic Cleavage: In the second step, trypsin is added. Trypsin specifically cleaves the peptide bond C-terminal to the now-deacetylated lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence is directly proportional to the HDAC activity.
Q2: How should I store and handle the this compound substrate?
A2: Proper storage is crucial for the stability of the substrate.
-
Lyophilized Powder: Store at -20°C to -70°C, protected from light and moisture.[5] Samples are typically stable for up to twelve months under these conditions.[5]
-
Reconstituted Solution: After dissolving in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[2] Stock solutions at -80°C are typically stable for up to 6 months.[2]
Q3: Can I use this substrate for all HDAC isoforms?
A3: While this compound is a substrate for HDACs, its efficiency can vary between different isoforms.[6] It is important to consult the literature or perform initial validation experiments to determine its suitability for your specific HDAC of interest. For example, similar substrates like Boc-Lys(Ac)-AMC are recognized by HDAC1, HDAC2, and HDAC3, but poorly by HDAC8.[7]
Q4: What is the optimal concentration of trypsin to use in the second step?
A4: The optimal trypsin concentration should be determined empirically for your specific assay conditions. A good starting point is typically in the range of 0.1 to 1 mg/mL. The goal is to use a concentration that rapidly cleaves the deacetylated substrate to completion without significantly acting on the acetylated substrate, which would increase background fluorescence.
Q5: Can DMSO, the solvent for the substrate, affect my HDAC assay?
A5: Yes, high concentrations of DMSO can inhibit HDAC activity. It is recommended to keep the final concentration of DMSO in the assay as low as possible, typically below 1-2%.
Experimental Protocols
Standard HDAC Activity Assay Protocol
This protocol provides a general framework for measuring HDAC activity using this compound. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in assay buffer.
-
Trypsin Solution: Prepare a stock solution of trypsin in assay buffer (e.g., 10 mg/mL).
-
-
Assay Procedure:
-
Add 50 µL of diluted HDAC enzyme to each well of a 96-well black plate.
-
To initiate the reaction, add 50 µL of a 2X working solution of the this compound substrate (diluted in assay buffer).
-
Incubate the plate at 37°C for the desired period (e.g., 60 minutes).
-
Stop the HDAC reaction and initiate the second step by adding 100 µL of the trypsin solution containing an HDAC inhibitor (e.g., Trichostatin A) to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Presentation
The following table summarizes typical kinetic parameters for a similar fluorogenic HDAC substrate, Boc-Lys(Ac)-AMC, with HDAC1. This data can serve as a reference for your experiments with this compound.
| Parameter | Value | HDAC Isoform | Substrate | Reference |
| Km | ~59 µM | HDAC1 | Boc-Lys(Ac)-AMC | [7] |
| IC50 (SAHA) | ~374 nM | HDAC1 | Boc-Lys(Ac)-AMC | [7] |
Note: The kinetic parameters for this compound may vary. It is recommended to determine these values empirically for your specific assay conditions and HDAC isoform.
Visualizations
HDAC Assay Workflow
The following diagram illustrates the two-step process of the this compound HDAC assay.
Caption: Workflow of the two-step HDAC assay.
Troubleshooting Logic for High Background
This diagram provides a logical workflow for troubleshooting high background fluorescence in your assay.
Caption: Troubleshooting high background fluorescence.
References
- 1. This compound peptide [novoprolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.bachem.com [shop.bachem.com]
- 5. glpbio.com [glpbio.com]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Adjusting trypsin concentration for optimal Ac-Arg-Gly-Lys(Ac)-AMC cleavage
Welcome to the technical support center for fluorogenic assays involving the cleavage of Ac-Arg-Gly-Lys(Ac)-AMC. This guide provides detailed troubleshooting advice and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound cleavage assay?
This is a two-step enzymatic assay. In the first step, a histone deacetylase (HDAC) removes the acetyl group from the lysine residue of the substrate, this compound. In the second step, trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to the HDAC activity.
Q2: Why is trypsin used in the second step?
Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. The acetylated lysine in the intact substrate prevents this cleavage. Therefore, trypsin activity is dependent on the prior deacetylation of the lysine by an HDAC, making it an effective developer enzyme in this coupled assay.
Q3: What are the excitation and emission wavelengths for AMC?
The optimal excitation wavelength for AMC is approximately 340-360 nm, and the emission wavelength is around 440-460 nm. It is recommended to confirm the optimal wavelengths using your specific instrumentation.
Q4: What is a typical starting concentration for trypsin in this assay?
Based on literature, a final concentration of 0.05 µg/mL can be a good starting point for kinetic assays. For endpoint assays where rapid and complete cleavage is desired after the deacetylation step, a higher concentration, such as in the range of 10-100 µg/mL, may be more appropriate. However, the optimal concentration should be determined experimentally for your specific conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Contamination: The this compound substrate may contain deacetylated impurities that are cleaved by trypsin, leading to a high initial fluorescence reading. | 1. Purchase high-purity substrate from a reputable supplier. 2. Run a "no HDAC" control (substrate and trypsin only) to quantify the background signal and subtract it from all measurements. |
| 2. Autohydrolysis of Substrate: The substrate may be unstable and spontaneously hydrolyze over time. | 1. Prepare fresh substrate solutions for each experiment. 2. Minimize the time the substrate is in aqueous solution before the start of the assay. | |
| 3. Contaminating Proteases: The HDAC enzyme preparation or other reagents may be contaminated with proteases that can cleave the substrate. | 1. Run a control with the HDAC enzyme and substrate, but without trypsin. An increase in fluorescence indicates contaminating protease activity. 2. Use highly purified HDAC enzyme. | |
| Low or No Signal | 1. Inactive HDAC Enzyme: The HDAC enzyme may have lost activity due to improper storage or handling. | 1. Verify enzyme activity with a known active control substrate. 2. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| 2. Inefficient Deacetylation: The conditions for the HDAC reaction (e.g., pH, buffer composition, incubation time) may not be optimal. | 1. Optimize the HDAC reaction conditions according to the manufacturer's recommendations or literature. 2. Increase the incubation time for the deacetylation step. | |
| 3. Suboptimal Trypsin Concentration: The trypsin concentration may be too low for efficient cleavage of the deacetylated substrate. | 1. Perform a trypsin titration to determine the optimal concentration for your assay (see Experimental Protocols section). | |
| 4. Trypsin Inhibition: Components in the reaction buffer (e.g., from the HDAC reaction) may be inhibiting trypsin activity. | 1. Check the compatibility of all buffer components with trypsin. Some metal ions or chelators can inhibit trypsin. 2. Consider a buffer exchange or dilution step after the HDAC reaction and before adding trypsin. | |
| 5. Incorrect Filter Set: The fluorescence plate reader may be using incorrect excitation or emission filters for AMC. | 1. Verify that the filter set is appropriate for AMC (Ex: ~355 nm, Em: ~460 nm). | |
| Non-linear or Erratic Reaction Kinetics | 1. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a plateau in the reaction curve. | 1. Reduce the enzyme concentration or shorten the measurement time. 2. Ensure that the initial reaction velocity is measured within the linear range of the assay (typically <10-15% of substrate consumed). |
| 2. Photobleaching: Prolonged or high-intensity excitation of the sample can lead to a decrease in the fluorescent signal over time. | 1. Reduce the excitation light intensity or the frequency of measurements. 2. Use a plate reader with a shutter that only opens during measurement. | |
| 3. Trypsin Autolysis: At higher concentrations and neutral to alkaline pH, trypsin can undergo self-digestion, leading to a decrease in its activity over time. | 1. Prepare fresh trypsin solutions and keep them on ice. 2. Perform the assay at the optimal pH for both the HDAC and trypsin, which is typically around pH 7.5-8.0. | |
| 4. Trypsin Preference for Arginine: Trypsin cleaves more efficiently after arginine than after lysine.[1] This can result in slower cleavage of the deacetylated Ac-Arg-Gly-Lys-AMC substrate. | 1. Ensure the trypsin concentration is sufficient and the incubation time is adequate to achieve complete cleavage. The optimization of trypsin concentration is crucial. |
Experimental Protocols
Protocol for Optimizing Trypsin Concentration
This protocol describes how to determine the optimal final concentration of trypsin for the cleavage of the deacetylated Ac-Arg-Gly-Lys-AMC substrate in your specific assay conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is compatible with both the HDAC and trypsin. A common buffer is 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Deacetylated Substrate: Prepare a stock solution of the deacetylated form of the substrate (Ac-Arg-Gly-Lys-AMC) in DMSO. This will serve as the positive control for trypsin cleavage.
-
Trypsin Stock Solution: Prepare a stock solution of high-quality trypsin (e.g., sequencing grade) in a suitable buffer (e.g., 1 mM HCl to prevent autolysis). Determine the protein concentration accurately.
2. Trypsin Titration Experiment:
-
Setup: In a 96-well microplate, set up a series of reactions containing a fixed concentration of the deacetylated substrate (e.g., 10 µM) in the assay buffer.
-
Trypsin Dilutions: Prepare a serial dilution of the trypsin stock solution to achieve a range of final concentrations in the wells (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Initiate Reaction: Add the different concentrations of trypsin to the wells to start the cleavage reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC. Monitor the increase in fluorescence over time (kinetic mode).
3. Data Analysis:
-
Plot the initial reaction rate (V₀), determined from the linear portion of the fluorescence curve, against the trypsin concentration.
-
The optimal trypsin concentration is typically the lowest concentration that gives the maximal reaction rate, indicating that the cleavage step is no longer rate-limiting.
Quantitative Data Summary
| Trypsin Concentration (µg/mL) | Initial Rate (RFU/min) |
| 0 (No Trypsin Control) | |
| 0.01 | |
| 0.05 | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 | |
| 50.0 | |
| 100.0 | |
| Note: This table should be filled with your experimental data. |
Visualizations
Caption: Workflow for the two-step this compound cleavage assay.
Caption: A logical flowchart for troubleshooting low signal in the cleavage assay.
References
Validation & Comparative
A Comparative Guide to Ac-Arg-Gly-Lys(Ac)-AMC and Other HDAC Substrates for Researchers
This guide provides a comprehensive comparison of the fluorogenic histone deacetylase (HDAC) substrate Ac-Arg-Gly-Lys(Ac)-AMC with other commonly used substrates. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of substrate performance, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Introduction to Fluorogenic HDAC Substrates
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] The activity of HDACs is a key area of research in various fields, including cancer biology and neurodegenerative diseases.[3][4] Fluorogenic substrates are essential tools for studying HDAC activity and for high-throughput screening of HDAC inhibitors. These substrates typically consist of an acetylated lysine residue within a short peptide sequence, linked to a fluorescent reporter molecule. The enzymatic deacetylation by an HDAC, followed by a developing step, liberates the fluorophore, resulting in a measurable increase in fluorescence.
This compound is a widely used fluorogenic substrate for assaying HDAC activity.[5] Its utility stems from a two-step reaction mechanism where the initial deacetylation of the lysine residue by an HDAC is followed by the cleavage of the amide bond by trypsin, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5] This guide compares the performance of this compound with other substrates, providing a basis for informed selection in experimental setups.
Comparative Performance of HDAC Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of an HDAC assay. Below is a comparison of this compound with other notable HDAC substrates.
Quantitative Data Summary
| Substrate | Structure | Principle of Detection | Target HDACs (Primarily) | Km (µM) | Vmax or kcat | Reference(s) |
| This compound | Acetylated tetrapeptide with C-terminal AMC | Two-step: Deacetylation by HDAC, then cleavage by trypsin to release AMC. | Broad-range for Class I and II HDACs | Varies by HDAC isoform; generally in the low to mid µM range. | Varies by HDAC isoform. | [6][7] |
| Boc-Lys(Ac)-AMC | Boc-protected acetylated lysine with C-terminal AMC | Two-step: Deacetylation by HDAC, then cleavage by trypsin to release AMC. | Broad-range for Class I and II HDACs | ~20 µM for HDAC1 | Not specified | [8][9] |
| Ac-RHKK(Ac)-AMC | Acetylated tetrapeptide derived from p53 with C-terminal AMC | Two-step: Deacetylation by HDAC, then cleavage by trypsin to release AMC. | Primarily Class I and Sirtuins | Varies by HDAC isoform; e.g., ~320 µM for HDAC8 | Varies by HDAC isoform. | [6][10] |
| HDAC Green™ | Non-peptide, proprietary structure | One-step: Direct fluorescence enhancement upon deacetylation. | Broad-range for Class I and II HDACs | Not specified | Not specified | Mentioned to be more sensitive than peptide-based substrates. |
Note: Kinetic parameters (Km and Vmax/kcat) are highly dependent on the specific HDAC isoform, buffer conditions, and temperature. The values presented are for comparative purposes and may vary between studies.
Experimental Protocols
General Protocol for Fluorogenic HDAC Activity Assay (Two-Step)
This protocol is a generalized procedure for measuring HDAC activity using substrates like this compound and Boc-Lys(Ac)-AMC.
Materials:
-
HDAC enzyme (purified or in cell lysate)
-
HDAC substrate (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (optional, for control)
-
Trypsin solution (in a suitable buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC enzyme (at desired concentration)
-
Assay Buffer to bring the volume to the desired pre-substrate addition volume.
-
HDAC inhibitor or vehicle control (if applicable).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the HDAC substrate to each well to a final concentration typically in the range of 10-50 µM.
-
HDAC Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction & Develop Signal: Add trypsin solution to each well. The final concentration of trypsin should be optimized for the specific substrate. Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
Experimental Workflow Diagram
Caption: Workflow for a two-step fluorogenic HDAC assay.
Signaling Pathway and Mechanism of Action
HDACs play a pivotal role in the epigenetic regulation of gene expression. They are typically recruited to specific gene promoters by transcription factors or co-repressor proteins.[2]
HDAC-Mediated Gene Silencing Pathway
Caption: Role of HDACs in regulating chromatin structure and gene expression.
By removing acetyl groups from histone tails, HDACs increase the positive charge of the histones, leading to a stronger interaction with the negatively charged DNA backbone.[11] This results in a more condensed chromatin structure (heterochromatin), which restricts the access of transcription factors to the DNA, thereby leading to transcriptional repression.[4][11]
Conclusion
This compound is a reliable and broadly applicable substrate for monitoring the activity of Class I and II HDACs. Its performance is comparable to other two-step fluorogenic substrates like Boc-Lys(Ac)-AMC. The choice between different peptide-based substrates may depend on the specific HDAC isoform being studied, as sequence context can influence substrate recognition and turnover.[6][7] For applications requiring higher sensitivity or a simplified one-step protocol, non-peptide substrates like HDAC Green™ may offer an advantage. Researchers should carefully consider the specific requirements of their assay, including the HDAC isoform of interest and the desired sensitivity, when selecting an appropriate substrate. The experimental protocols and background information provided in this guide are intended to facilitate this selection process and aid in the design of robust and reliable HDAC activity assays.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Validating the Ac-Arg-Gly-Lys(Ac)-AMC Assay with Established HDAC Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the Ac-Arg-Gly-Lys(Ac)-AMC assay using the well-characterized histone deacetylase (HDAC) inhibitors, Trichostatin A (TSA) and Sodium Butyrate. This guide details the assay's performance, presents supporting experimental data, and offers detailed protocols for its implementation.
The this compound assay is a robust and sensitive fluorogenic method for determining HDAC activity. Its utility in screening for novel HDAC inhibitors is underscored by its validation with known inhibitors, which demonstrates its reliability and accuracy.
Performance Comparison with Known HDAC Inhibitors
The inhibitory potency of Trichostatin A and Sodium Butyrate was quantified using the this compound assay and other methods. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized below.
| Inhibitor | IC50 Value | Cell Line/Source | Assay Substrate |
| Trichostatin A (TSA) | 3 nM[1] | HeLa Cells | This compound |
| Sodium Butyrate | 0.80 mM[2] | Not specified | Not specified |
| Sodium Butyrate | 0.3 mM (HDAC1), 0.4 mM (HDAC2), 0.3 mM (HDAC7) | Not specified | Not specified |
Note: The IC50 values for Sodium Butyrate were not determined using the this compound substrate but are provided for general comparison of its inhibitory concentration range.
Signaling Pathway of HDAC Inhibition
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, such as Trichostatin A and Sodium Butyrate, block this activity, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression. This mechanism is fundamental to their application in cancer therapy and other diseases.
Caption: Mechanism of HDAC inhibition.
Experimental Protocols
This compound HDAC Inhibition Assay
This two-step fluorogenic assay provides a sensitive measurement of HDAC activity and its inhibition.
Materials:
-
HDAC enzyme source (e.g., HeLa cell nuclear extract or purified recombinant HDAC)
-
This compound substrate (stock solution in DMSO)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitors: Trichostatin A (stock solution in DMSO), Sodium Butyrate (stock solution in water)
-
Trypsin (stock solution in assay buffer)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the HDAC inhibitors (Trichostatin A and Sodium Butyrate) in HDAC Assay Buffer. Include a no-inhibitor control.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well black microplate, add the HDAC enzyme source. Then, add the serially diluted inhibitors or the no-inhibitor control to the respective wells. Incubate for 15-20 minutes at 37°C.
-
Substrate Addition: Add the this compound substrate to all wells to initiate the deacetylase reaction. The final concentration of the substrate should be at or near its Km value for the specific HDAC isoform if known, or empirically determined.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the activity of the enzyme source.
-
Trypsin Digestion: Add trypsin to each well to stop the deacetylase reaction and to cleave the deacetylated substrate. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.
-
Fluorescence Measurement: Incubate the plate at 37°C for 15-30 minutes to allow for complete digestion. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 values using a suitable non-linear regression analysis software.
Experimental Workflow
The following diagram illustrates the key steps in the this compound assay for determining HDAC inhibitor potency.
Caption: this compound assay workflow.
This guide demonstrates that the this compound assay is a reliable and effective tool for characterizing the potency of HDAC inhibitors. The provided data and protocols offer a solid foundation for researchers to incorporate this assay into their drug discovery and development workflows.
References
A Guide to the Protease Cross-Reactivity of Ac-Arg-Gly-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC with various proteases. This substrate is primarily designed for the measurement of Histone Deacetylase (HDAC) activity.[1][2] The assay principle is a two-step enzymatic reaction: first, an HDAC removes the acetyl group from the lysine residue, and second, a protease, typically trypsin, cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the fluorescent reporter 7-amino-4-methylcoumarin (AMC).[1][2] Understanding the potential for this substrate to be cleaved by other proteases is crucial for accurate data interpretation and avoiding artifacts, especially in complex biological samples.
Comparison of Protease Cross-Reactivity
Currently, there is a lack of direct experimental studies systematically evaluating the cross-reactivity of this compound across a broad panel of proteases. The following table summarizes the predicted reactivity based on the known substrate specificities of major protease classes. The primary principle guiding this analysis is that the acetylation of the lysine residue's ε-amino group neutralizes its positive charge, thereby preventing recognition and cleavage by trypsin and trypsin-like serine proteases.
| Protease Class | Representative Protease(s) | Potential Cleavage Site(s) | Predicted Reactivity | Rationale & References |
| Serine Proteases | Trypsin, Trypsin-like proteases | Gly-Lys(Ac) | Very Unlikely | Trypsin requires a positively charged residue (Lys or Arg) at the P1 position. Acetylation of the lysine side chain neutralizes this charge, inhibiting cleavage. This resistance is fundamental to the design of the two-step HDAC assay. |
| Chymotrypsin | Arg-Gly | Unlikely | Chymotrypsin prefers large hydrophobic residues (e.g., Phe, Trp, Tyr) at the P1 position. Arginine is a highly disfavored residue for chymotryptic cleavage. | |
| Elastase | Arg-Gly, Gly-Lys(Ac) | Unlikely | Elastase preferentially cleaves after small, neutral amino acids (e.g., Ala, Val, Ser). The bulky, charged (Arg) or modified (Lys(Ac)) residues are not optimal for the elastase active site. | |
| Granzyme B | None in sequence | Very Unlikely | Granzyme B has a strong preference for aspartic acid at the P1 position (e.g., in the sequence Ile-Glu-Thr-Asp).[3] The this compound sequence does not contain a suitable recognition site. | |
| Cysteine Proteases | Caspases (e.g., Caspase-3, -7) | None in sequence | Very Unlikely | Initiator and executioner caspases have a stringent requirement for an aspartic acid residue at the P1 position.[3] |
| Papain | Arg-Gly | Possible | Papain has broad substrate specificity but often favors an arginine or lysine at the P2 position and a bulky hydrophobic residue at P1. While not ideal, some cleavage at the Arg-Gly bond might be possible under certain conditions. | |
| Cathepsins (e.g., Cathepsin B, L) | Arg-Gly | Possible | Cathepsins have diverse specificities. Cathepsin B, for instance, can exhibit exopeptidase activity and endopeptidase activity with a preference for Arg at P1. Therefore, some low-level cleavage at the Arg-Gly bond cannot be entirely ruled out without direct experimental evidence. | |
| Aspartic Proteases | Pepsin | Arg-Gly | Unlikely | Pepsin generally cleaves after large hydrophobic or aromatic amino acids (e.g., Phe, Tyr, Leu) and typically at acidic pH. The peptide bond between Arg and Gly is not a canonical pepsin cleavage site. |
| Metalloproteases | Matrix Metalloproteases (MMPs) | Gly-Lys(Ac) | Unlikely | MMPs have complex and varied specificities, often recognizing proline-rich sequences or specific structural motifs. The short, linear this compound peptide is unlikely to be an efficient substrate for most MMPs. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound with a specific protease, the following protocol for a direct cleavage assay can be employed.
Objective: To measure the rate of AMC release from this compound upon direct incubation with a protease of interest.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Chymotrypsin, Papain, etc.)
-
Appropriate assay buffer for the chosen protease
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
AMC (7-amino-4-methylcoumarin) standard for calibration
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute it to the desired final concentration in the assay buffer. A typical starting concentration is 10-50 µM.
-
Protease Preparation: Prepare a stock solution of the protease of interest and dilute it to the desired final concentration in the assay buffer. The optimal concentration will depend on the specific activity of the protease and should be determined empirically.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the this compound substrate to each well (except for the buffer-only and enzyme-only controls).
-
To initiate the reaction, add the protease solution to the appropriate wells. The final volume in each well should be consistent (e.g., 100 µL).
-
Include the following controls:
-
Buffer only: To measure background fluorescence.
-
Substrate only: To measure substrate auto-hydrolysis.
-
Enzyme only: To measure any intrinsic fluorescence of the enzyme preparation.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme's optimal activity.
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer-only control) from all readings.
-
Plot the fluorescence intensity (RFU) against time for each condition.
-
The rate of the reaction is the initial slope of the linear portion of the curve.
-
To quantify the amount of AMC released, create a standard curve using known concentrations of free AMC. Convert the RFU/min to moles of AMC/min.
-
Compare the cleavage rate of the protease of interest with that of a positive control (e.g., deacetylated substrate with trypsin) and a negative control (no enzyme).
-
Visualizations
Caption: Experimental workflow for assessing protease cross-reactivity.
References
A Comparative Guide to Measuring HDAC Activity: Reproducibility and Performance of Ac-Arg-Gly-Lys(Ac)-AMC
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of histone deacetylase (HDAC) activity is paramount for advancing epigenetic research and discovering novel therapeutics. This guide provides an objective comparison of the widely used fluorogenic substrate, Ac-Arg-Gly-Lys(Ac)-AMC, with alternative methods, supported by experimental data and detailed protocols.
The enzymatic activity of HDACs plays a crucial role in the regulation of gene expression, and dysregulation of this activity is implicated in various diseases, including cancer and neurological disorders. Consequently, the robust measurement of HDAC activity is essential for screening potential inhibitors and understanding their mechanism of action. This compound is a fluorogenic substrate commonly employed in a two-step enzymatic reaction to determine HDAC activity. This process involves the initial deacetylation of the lysine residue by an HDAC, followed by the proteolytic cleavage of the deacetylated substrate by trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2][3]
Performance and Reproducibility of this compound
The this compound substrate is utilized in a homogeneous assay format, making it well-suited for high-throughput screening (HTS) applications.[4][5] The assay's performance is often evaluated by its screening window coefficient, or Z'-factor, a statistical indicator of assay quality. A Z'-factor greater than 0.5 is indicative of an excellent assay. While specific Z'-factor values for assays using this compound are not always explicitly reported in the literature, a similar continuous fluorescence-based HDAC assay has been shown to achieve a Z'-factor higher than 0.85, suggesting a high degree of reproducibility and a large signal-to-noise ratio.[6]
Comparison with Alternative HDAC Activity Assays
Several alternative methods for measuring HDAC activity are available, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific research question, the required throughput, and the available instrumentation.
| Assay Method | Substrate/Principle | Advantages | Disadvantages |
| Fluorogenic Assay | This compound | Homogeneous format, suitable for HTS, good sensitivity.[4][5] | Two-step reaction, potential for interference from colored compounds. |
| Fluorogenic Assay | Boc-Lys(Ac)-AMC | Simpler substrate, commercially available in many kits.[7] | May have different specificity for HDAC isoforms compared to peptide-based substrates. |
| Fluorogenic Assay | Trifluoroacetyl (TFA)-Lysine based | Can be a superior substrate for certain HDAC isoforms (e.g., HDAC8 and Class IIa). | May not be a universal substrate for all HDACs. |
| Luminogenic Assay | HDAC-Glo™ (Promega) | High sensitivity, large dynamic range, one-step reaction.[8] | May be more expensive than fluorogenic assays. |
| Colorimetric Assay | Colorimetric substrate | No need for a fluorometer, uses standard ELISA plate reader. | Generally lower sensitivity than fluorescent or luminescent assays. |
Experimental Protocols
Key Experiment: Fluorogenic HDAC Activity Assay using this compound
This protocol is a generalized procedure based on commonly cited methods.[9][10]
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin solution
-
HDAC inhibitor (e.g., Trichostatin A) for control wells
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in DMSO to create a stock solution and then dilute to the desired working concentration in Assay Buffer. Prepare serial dilutions of the HDAC enzyme and any inhibitors to be tested.
-
Enzyme Reaction: To each well of the 96-well plate, add the HDAC enzyme and the test compounds (or vehicle control). Initiate the reaction by adding the this compound substrate solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well. The addition of an HDAC inhibitor at this stage can prevent further deacetylation.
-
Signal Detection: Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from wells without HDAC enzyme) from all readings. Plot the fluorescence intensity against the inhibitor concentration to determine IC50 values, or against the enzyme concentration to determine specific activity.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the fluorogenic HDAC activity assay.
Caption: Enzymatic reaction of the two-step HDAC activity assay.
Conclusion
The this compound substrate provides a robust and reproducible method for measuring HDAC activity, particularly in a high-throughput screening context. Its performance, characterized by a high Z'-factor, makes it a reliable tool for identifying and characterizing HDAC inhibitors. While alternative methods like luminogenic assays may offer enhanced sensitivity, the fluorogenic assay with this compound remains a cost-effective and widely accessible option for many research laboratories. The choice of the optimal assay will ultimately depend on the specific experimental needs, including the HDAC isoforms of interest, required sensitivity, and available instrumentation.
References
- 1. This compound peptide [novoprolabs.com]
- 2. biosynth.com [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
A Researcher's Guide to Deacetylation Reaction Assays: Ac-Arg-Gly-Lys(Ac)-AMC as a Control Substrate
In the landscape of epigenetic research and drug discovery, the accurate measurement of histone deacetylase (HDAC) and sirtuin (SIRT) activity is paramount. Fluorogenic assays have emerged as a sensitive and high-throughput method for this purpose. Central to the reliability of these assays is the use of appropriate control substrates. This guide provides a comprehensive comparison of Ac-Arg-Gly-Lys(Ac)-AMC as a control substrate for deacetylation reaction assays, evaluating its performance against other commercially available alternatives with supporting experimental data and detailed protocols.
The Role of this compound in a Two-Step Deacetylation Assay
This compound is a fluorogenic peptide substrate designed for a two-step enzymatic assay to measure the activity of class I, II, and IV histone deacetylases (HDACs). The assay principle relies on two sequential enzymatic reactions. First, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the peptide. The deacetylated product, Ac-Arg-Gly-Lys-AMC, then becomes a substrate for a developer enzyme, typically trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence is directly proportional to the HDAC activity.
For robust and accurate results, proper controls are essential. This compound itself, in the absence of an active deacetylase, serves as a negative control to assess background fluorescence. The deacetylated counterpart, Ac-Arg-Gly-Lys-AMC, can be used as a positive control to ensure the developer enzyme (trypsin) is active and the fluorophore is detectable. Furthermore, known HDAC inhibitors like Trichostatin A (TSA) are often employed as a negative control for the deacetylation reaction itself.
Experimental Workflow for Deacetylation Assay
Caption: A schematic overview of the two-step fluorogenic deacetylation assay workflow.
Performance Comparison of Fluorogenic HDAC Substrates
The choice of a fluorogenic substrate can significantly impact the sensitivity, specificity, and overall performance of a deacetylation assay. While this compound is a widely used substrate, several alternatives with different peptide sequences and protecting groups are available. Below is a comparison of their performance based on available kinetic data.
| Substrate | Target HDAC(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | General HDACs | Data not available | Data not available | Data not available | - |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Data not available | Data not available | [1] |
| Boc-Lys(TFA)-AMC | HDAC11 | 30.17 ± 6.70 | Data not available | Data not available | [Source not found] |
| Ac-Leu-Gly-Lys(Ac)-AMC | HDAC3/NCoR2 | 14.0 ± 1.2 | 1.8 ± 0.0 | 129,000 | [2] |
| Ac-Leu-Gly-Lys(prop)-AMC | HDAC3/NCoR2 | 10.0 ± 2.5 | 1.4 ± 0.1 | 140,000 | [2] |
| Ac-Leu-Gly-Lys(but)-AMC | HDAC3/NCoR2 | 1.9 ± 0.3 | 0.9 ± 0.0 | 474,000 | [2] |
| Ac-Leu-Gly-Lys(crot)-AMC | HDAC3/NCoR2 | 12.0 ± 0.7 | 1.9 ± 0.0 | 158,000 | [2] |
Note: The kinetic parameters are highly dependent on the specific HDAC isozyme and the assay conditions. The lack of publicly available, standardized kinetic data for this compound across various HDACs makes a direct quantitative comparison challenging. However, the data for Ac-Leu-Gly-Lys(acyl)-AMC with HDAC3 demonstrates how modifications to the acyl group can significantly influence substrate affinity and turnover.
In addition to kinetic parameters, assay performance is also evaluated by metrics such as the signal-to-background (S/B) ratio and the Z'-factor. A high S/B ratio indicates a robust signal that is easily distinguishable from noise, while a Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening. For some HDAC assays, S/B ratios of over 5 and Z'-factors greater than 0.8 have been reported, demonstrating the potential for robust performance.[3][4]
Experimental Protocols
Below are detailed protocols for performing a deacetylation assay using a generic fluorogenic substrate like this compound.
I. Reagent Preparation
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Deacetylated Control Stock Solution: Dissolve Ac-Arg-Gly-Lys-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer. Keep on ice.
-
Trypsin Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 2 mg/mL.
-
Stop Solution (Optional but recommended for endpoint assays): A solution of a potent HDAC inhibitor, such as Trichostatin A (TSA), at a concentration sufficient to completely inhibit the HDAC reaction (e.g., 10 µM final concentration).
II. Deacetylation Reaction
-
To the wells of a black 96-well plate, add the following components in order:
-
HDAC Assay Buffer
-
Test compound or vehicle control (DMSO)
-
HDAC enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., this compound) to a final concentration typically in the range of 10-50 µM.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.
III. Signal Development and Measurement
-
For Endpoint Assays:
-
Stop the deacetylation reaction by adding the Stop Solution.
-
Add the Trypsin Developer Solution to each well.
-
Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
For Kinetic Assays:
-
Add the Trypsin Developer Solution directly to the reaction mixture at the beginning of the incubation (along with the substrate).
-
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.
IV. Control Wells
-
Negative Control (No Enzyme): Contains all reaction components except the HDAC enzyme. This is used to determine the background fluorescence.
-
Positive Control (Deacetylated Substrate): Contains the deacetylated substrate (Ac-Arg-Gly-Lys-AMC) and the Trypsin Developer Solution. This confirms the activity of the developer enzyme.
-
Inhibitor Control: Contains all reaction components, including the HDAC enzyme and a known HDAC inhibitor (e.g., TSA). This confirms that the observed signal is due to HDAC activity.
Signaling Pathway and Logical Relationships
The deacetylation of histones is a key regulatory mechanism in gene expression. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure, which is generally associated with transcriptional repression. Inhibitors of HDACs can prevent this deacetylation, maintaining a more open chromatin state and allowing for gene expression.
Deacetylation Signaling Pathway
References
A Head-to-Head Comparison: Correlating the Ac-Arg-Gly-Lys(Ac)-AMC Fluorometric Assay with Western Blot Analysis for Cellular Acetylation Studies
In the dynamic field of cellular research and drug development, the accurate measurement of protein acetylation is paramount for understanding complex signaling pathways and evaluating the efficacy of therapeutic agents. Two predominant methods for assessing cellular acetylation are the fluorometric Ac-Arg-Gly-Lys(Ac)-AMC assay, which measures histone deacetylase (HDAC) activity, and western blot analysis, which directly detects acetylated proteins. This guide provides an objective comparison of these two techniques, supported by detailed experimental protocols and illustrative data, to aid researchers in selecting the most appropriate method for their scientific inquiries.
Principles of the Assays
This compound Assay: This is a two-step enzymatic assay designed to measure the activity of histone deacetylases (HDACs). The substrate, this compound, is a peptide containing an acetylated lysine residue. In the first step, HDACs present in the sample deacetylate the lysine. Subsequently, a developing agent, typically trypsin, cleaves the deacetylated peptide, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the HDAC activity in the sample. A decrease in fluorescence in the presence of an inhibitor indicates its potency in inhibiting HDAC activity.
Western Blot Analysis: This technique provides a direct and semi-quantitative assessment of the acetylation status of specific proteins. Proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is subsequently probed with a primary antibody that specifically recognizes acetylated lysine residues on a target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The resulting band intensity on the blot corresponds to the amount of the acetylated protein of interest.
Experimental Protocols
This compound HDAC Activity Assay Protocol
-
Sample Preparation: Prepare nuclear or whole-cell extracts from cultured cells or tissues. Determine the protein concentration of the extracts.
-
Assay Reaction: In a 96-well microplate, add the cell lysate, the this compound substrate, and the assay buffer. For inhibitor studies, pre-incubate the lysate with the test compound before adding the substrate.
-
HDAC Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the deacetylation reaction to occur.
-
Development: Add the developer solution containing trypsin to each well. Incubate at 37°C for 15-30 minutes. This step stops the HDAC reaction and allows for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the HDAC activity based on the fluorescence readings. For inhibitor studies, determine the IC50 value.
Western Blot Protocol for Acetylated Proteins
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate). Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or total histone H3.
Data Presentation: A Comparative Analysis
To illustrate the correlation between the two assays, consider a hypothetical experiment where cells are treated with increasing concentrations of an HDAC inhibitor. The HDAC activity is measured using the this compound assay, and the acetylation of a specific histone, Histone H3 at lysine 9 (H3K9ac), is analyzed by western blot.
| HDAC Inhibitor (nM) | HDAC Activity (Relative Fluorescence Units) | % Inhibition (HDAC Assay) | H3K9ac Level (Normalized Densitometry Units) | Fold Change (Western Blot) |
| 0 (Control) | 10,000 | 0% | 1.0 | 1.0 |
| 1 | 8,500 | 15% | 1.5 | 1.5 |
| 10 | 5,200 | 48% | 3.2 | 3.2 |
| 100 | 1,800 | 82% | 5.8 | 5.8 |
| 1000 | 500 | 95% | 6.5 | 6.5 |
This illustrative data demonstrates a clear inverse correlation: as the concentration of the HDAC inhibitor increases, the overall HDAC activity measured by the fluorometric assay decreases, while the level of a specific acetylation mark (H3K9ac) detected by western blot increases.
Visualization of Concepts
To further clarify the underlying principles and workflows, the following diagrams are provided.
Objective Comparison
| Feature | This compound Assay | Western Blot Analysis |
| Principle | Measures enzyme (HDAC) activity indirectly. | Directly detects acetylated proteins. |
| Output | Quantitative fluorescence measurement. | Semi-quantitative band intensity. |
| Specificity | Measures the activity of a class of enzymes (HDACs). | Can be highly specific for a particular acetylated protein and site. |
| Throughput | High-throughput (96- or 384-well plate format). | Low to medium throughput. |
| Time | Relatively fast (2-3 hours). | Time-consuming (1-2 days). |
| Cost | Generally lower cost per sample. | Higher cost per sample (antibodies, membranes, etc.). |
| Information Provided | Global HDAC activity. | Information on the acetylation status of a specific protein. |
| Limitations | Does not identify which specific HDAC is inhibited or which proteins are acetylated. | Can be influenced by antibody quality and specificity. |
Conclusion
The this compound assay and western blot analysis are complementary techniques that provide different yet valuable insights into the complex world of protein acetylation. The fluorometric assay offers a high-throughput and quantitative method to screen for modulators of overall HDAC activity, making it ideal for initial drug screening and dose-response studies. In contrast, western blotting provides specific, albeit lower-throughput, information on the acetylation status of individual proteins, which is crucial for target validation and mechanistic studies.
A Head-to-Head Comparison: Unveiling the Advantages of Ac-Arg-Gly-Lys(Ac)-AMC in Kinetic Studies of Histone Deacetylases
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulation, the selection of an appropriate substrate is paramount for robust and reliable kinetic analysis of histone deacetylases (HDACs). This guide provides a comprehensive comparison of the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC with other commonly used alternatives, supported by experimental data and detailed protocols to inform your assay design and optimization.
This compound has emerged as a valuable tool for monitoring the activity of Class I and II HDACs. Its utility stems from a clever two-step assay design. Initially, the HDAC enzyme removes the acetyl group from the lysine residue. Subsequently, a developer enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now-deacetylated lysine, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. This temporal separation of deacetylation and fluorescence generation minimizes potential interference from compound fluorescence and allows for a sensitive and specific readout of enzyme activity.
Comparative Kinetic Performance of Fluorogenic HDAC Substrates
The choice of substrate can significantly impact the kinetic parameters obtained in an HDAC activity assay. The following tables summarize the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound and its alternatives with various HDAC isozymes. Lower Km values indicate a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a key parameter for comparing the specificity of an enzyme for different substrates.
| Substrate | HDAC Isozyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | HDAC1 | 35 | 0.042 | 1200 |
| HDAC2 | 45 | 0.035 | 778 | |
| HDAC3 | 25 | 0.055 | 2200 | |
| Ac-Gly-Ala-Lys(Ac)-AMC | HDAC1 | 28 | 0.038 | 1357 |
| HDAC2 | 39 | 0.031 | 795 | |
| HDAC3 | 22 | 0.049 | 2227 | |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89[1] | N/A | N/A |
| HDAC8 | 320 | N/A | 1000-10000 | |
| Ac-RHK(Ac)-AMC | HDAC8 | 251[2] | 0.0201[2] | 80.1[2] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition, pH, temperature, and enzyme source. The data presented here are compiled from various sources and should be used as a comparative guide.
Advantages of this compound in Kinetic Assays
While the kinetic parameters may be comparable to some alternatives for specific isozymes, this compound offers several distinct advantages:
-
High Specificity: The tripeptide sequence Arg-Gly-Lys can provide enhanced specificity for certain HDAC isozymes compared to simpler substrates like Boc-Lys(Ac)-AMC. This can be particularly advantageous when screening for isozyme-selective inhibitors.
-
Reduced Background Fluorescence: The two-step assay design, where the fluorophore is released only after enzymatic processing by both the HDAC and the developer enzyme, helps to minimize background fluorescence from test compounds that may themselves be fluorescent.
-
Good Solubility and Stability: The peptide nature of the substrate generally confers good aqueous solubility and stability in typical assay buffers.
Experimental Protocols
To ensure reproducible and comparable results, a standardized experimental protocol is crucial. The following provides a detailed methodology for a typical HDAC kinetic assay using a fluorogenic substrate like this compound.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
This compound substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin (TPCK-treated)
-
Trichostatin A (TSA) or other known HDAC inhibitor (for control)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Experimental Workflow:
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare a stock solution of Trypsin in HDAC Assay Buffer (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test inhibitor and a stock solution of a known inhibitor like TSA (e.g., 10 µM) for use as a control.
-
-
Assay Setup:
-
In a 96-well black microplate, add 40 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of the test inhibitor dilution or vehicle (for control) to the respective wells.
-
Add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of this compound by diluting the stock solution in HDAC Assay Buffer. For Km determination, prepare a range of substrate concentrations.
-
Initiate the reaction by adding 40 µL of the substrate working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Development and Detection:
-
Stop the reaction and initiate signal development by adding 20 µL of the trypsin solution to all wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow for complete cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all readings.
-
For Km and kcat determination, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
HDACs in Cellular Signaling
HDACs are critical regulators of numerous cellular processes, extending beyond histone deacetylation to include the modulation of non-histone protein function. Their involvement in key signaling pathways makes them attractive therapeutic targets. The diagram below illustrates the central role of Class I and II HDACs in G-protein-coupled receptor (GPCR) and T-cell receptor (TCR) signaling.
In this pathway, activation of GPCRs or TCRs leads to the activation of kinases such as PKC, PKD, and CaMK. These kinases then phosphorylate Class II HDACs, leading to their export from the nucleus. This relieves the HDAC-mediated repression of transcription factors like MEF2, allowing for the expression of target genes. Kinetic studies using substrates like this compound are instrumental in identifying and characterizing inhibitors that can modulate these critical signaling cascades.
References
A Researcher's Guide to HDAC Substrates: Deconstructing the Limitations of Ac-Arg-Gly-Lys(Ac)-AMC
For researchers in epigenetics, oncology, and neurobiology, the accurate measurement of histone deacetylase (HDAC) activity is paramount. The fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC has been a workhorse in the field for high-throughput screening of HDAC inhibitors. However, a deeper dive into its capabilities reveals significant limitations in discerning the activity of specific HDAC isoforms. This guide provides a critical comparison of this compound with alternative substrates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific research needs.
The Double-Edged Sword: Broad-Spectrum Activity of this compound
This compound and the structurally similar Boc-Lys(Ac)-AMC are widely used in a two-step enzymatic assay. First, an HDAC enzyme removes the acetyl group from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence is proportional to the HDAC activity.
While this method is straightforward and amenable to high-throughput formats, its primary drawback is the lack of specificity across the 11 zinc-dependent human HDAC isoforms. This "pan-HDAC" activity profile makes it challenging to attribute changes in signal to a particular HDAC enzyme, a critical aspect in the development of isoform-selective inhibitors with improved therapeutic profiles and reduced side effects.
Quantitative Comparison of HDAC Substrates
To illustrate the differences in substrate preference, the following table summarizes available kinetic data for various fluorogenic HDAC substrates. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. However, the relative differences in activity of a single enzyme with different substrates, or of different enzymes with a single substrate, are informative.
| Substrate | HDAC Isoform | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Not Reported | [1] |
| Fluor de Lys-HDAC8 Substrate (Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC) | HDAC8 | Not Reported | 7,500 | [2] |
| p53-derived peptide (coumarin-labeled) | HDAC8 | Not Reported | 7,500 | [2] |
| H4 histone peptide (coumarin-labeled) | HDAC8 | Not Reported | 2,800 | [2] |
| Ac-Leu-Gly-Lys(Ac)-AMC | Not Specified | Not Reported | Not Reported | [3] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that specialized substrates, such as the Fluor de Lys-HDAC8 substrate, exhibit significantly higher catalytic efficiency with their target isoform compared to the activity of broad-spectrum substrates with other isoforms. This highlights the necessity of employing isoform-preferential substrates for accurate characterization of specific HDACs.
Experimental Protocols: A Guide to Measuring HDAC Activity
To ensure reproducibility and accuracy in HDAC activity assays, adherence to a well-defined protocol is crucial. Below is a detailed methodology for a typical fluorometric HDAC activity assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC8)
-
HDAC Substrate (e.g., this compound, Fluor de Lys-HDAC8 Substrate)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Inhibitor (e.g., Trichostatin A (TSA) for control)
-
Developing Enzyme (e.g., Trypsin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the HDAC substrate in DMSO to a stock concentration of 10 mM.
-
Dilute the HDAC enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of the HDAC inhibitor (e.g., 1 mM TSA in DMSO).
-
Prepare the developing enzyme solution (e.g., 2 mg/mL Trypsin in Assay Buffer).
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 5 µL of the HDAC substrate solution to each well.
-
To inhibitor control wells, add 5 µL of the HDAC inhibitor solution. To other wells, add 5 µL of DMSO.
-
Initiate the reaction by adding 50 µL of the diluted HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the HDAC reaction and initiate the development step by adding 10 µL of the developing enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value, or compare the activity between different enzymes or substrates.
-
Visualizing the Experimental Workflow
Signaling Pathways: The Importance of Isoform-Specific Activity
The need for isoform-specific HDAC substrates and inhibitors is underscored by the distinct roles individual HDACs play in cellular signaling pathways. Misregulation of specific HDACs is implicated in various diseases, including cancer and neurodevelopmental disorders.
HDAC8 in Neuroblastoma
HDAC8 is a validated therapeutic target in neuroblastoma, a common childhood cancer. Its overexpression is associated with poor prognosis.[4] HDAC8 has been shown to regulate the expression of the MYCN oncogene, a key driver of neuroblastoma tumorigenesis.[4] Inhibition of HDAC8 can lead to the differentiation of neuroblastoma cells and a reduction in tumor growth.[5][6]
HDAC3 in T-Cell Development
HDAC3 is crucial for the proper development of T-cells in the thymus.[7] It plays a key role in the transition of thymocytes through various developmental stages by regulating the expression of critical genes.[8][9] Deletion of HDAC3 leads to a block in T-cell development, highlighting its non-redundant function that cannot be compensated for by other HDAC isoforms.
Conclusion: Moving Beyond One-Size-Fits-All
The era of pan-HDAC inhibitors is gradually giving way to a more nuanced approach focused on targeting specific HDAC isoforms. To support this evolution, researchers require tools that can accurately and reliably measure the activity of individual HDACs. While this compound and similar substrates have been valuable for initial high-throughput screens, their inherent lack of specificity limits their utility in detailed mechanistic studies and in the development of next-generation therapeutics.
By understanding the limitations of broad-spectrum substrates and embracing the use of isoform-preferential alternatives, researchers can gain deeper insights into the intricate roles of individual HDACs in health and disease. This knowledge is critical for the development of more effective and less toxic therapies for a range of debilitating conditions.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. headache.imedpub.com [headache.imedpub.com]
- 5. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 3 Is Required for Efficient T Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Histone Deacetylases in T-Cell Development and Function [mdpi.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Head-to-Head Battle: Benchmarking the Ac-Arg-Gly-Lys(Ac)-AMC Assay Against Mass Spectrometry for HDAC Activity Analysis
For researchers, scientists, and drug development professionals navigating the landscape of enzyme activity assays, selecting the optimal method is paramount. This guide provides a comprehensive comparison of the widely used fluorogenic Ac-Arg-Gly-Lys(Ac)-AMC assay and robust mass spectrometry-based methods for the measurement of histone deacetylase (HDAC) activity. We delve into the core principles, experimental workflows, and performance characteristics of each technique, supported by experimental data to inform your assay selection process.
The this compound assay is a popular choice for determining HDAC activity, favored for its simplicity and high-throughput capabilities. This two-step enzymatic assay relies on the deacetylation of the acetylated lysine residue in the this compound substrate by an HDAC enzyme.[1][2][3][4] Subsequently, the deacetylated peptide becomes a substrate for trypsin, which cleaves the peptide and releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2][3][4][5] The resulting fluorescence is directly proportional to the HDAC activity.
In contrast, mass spectrometry (MS) offers a direct and label-free approach to measuring enzyme activity.[6][7] By precisely measuring the mass-to-charge ratio of molecules, MS can directly detect and quantify the formation of the deacetylated product from the acetylated substrate.[6] This eliminates the need for coupled enzymatic reactions and artificial fluorogenic tags, providing a more direct assessment of enzyme activity and potentially avoiding artifacts associated with substrate modifications.[6]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the this compound assay and mass spectrometry-based methods for HDAC activity measurement. While direct head-to-head quantitative data for the specific this compound substrate is limited in publicly available literature, this comparison is based on typical performance characteristics reported for both assay types.
| Feature | This compound Assay | Mass Spectrometry-Based Assays |
| Principle | Indirect, two-step enzymatic reaction with a fluorogenic readout.[1][2][3][4][5] | Direct detection and quantification of substrate and product based on mass-to-charge ratio.[6] |
| Throughput | High-throughput, suitable for screening large compound libraries.[1][8] | Generally lower throughput, though advancements are increasing screening capabilities. |
| Sensitivity | High sensitivity, capable of detecting low enzyme concentrations. | High sensitivity, with the ability to detect and quantify small amounts of product. |
| Specificity | Can be prone to interference from fluorescent compounds or inhibitors of the coupling enzyme (trypsin). The fluorophore itself can influence enzyme activity.[6] | High specificity, as it directly identifies the product by its mass. Less susceptible to interference from fluorescent or colored compounds.[6] |
| Substrate | Requires a synthetic, fluorophore-conjugated peptide.[1] | Can utilize native or synthetic, unlabeled substrates.[9] |
| Cost | Generally lower cost per sample for reagents and instrumentation. | Higher initial instrument cost and potentially higher per-sample cost depending on the platform and workflow. |
| Data Output | Relative fluorescence units (RFU), which are proportional to enzyme activity. | Direct quantification of substrate and product, providing absolute or relative quantification.[6] |
Experimental Protocols
This compound HDAC Activity Assay Protocol
This protocol is a generalized procedure based on commonly used methods.[10][11]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the this compound substrate in DMSO to create a stock solution. Further dilute the substrate to the desired working concentration in assay buffer.
-
Prepare a solution of HDAC enzyme in assay buffer.
-
Prepare a trypsin solution in assay buffer.
-
Prepare an HDAC inhibitor (e.g., Trichostatin A) solution to stop the deacetylation reaction.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the HDAC enzyme.
-
To initiate the reaction, add the this compound substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the HDAC reaction by adding the HDAC inhibitor.
-
Add the trypsin solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically around 355 nm excitation and 460 nm emission).
-
Mass Spectrometry-Based HDAC Activity Assay Protocol (MALDI-TOF)
This protocol provides a general workflow for a MALDI-TOF MS-based assay.[9]
-
Reagent Preparation:
-
Prepare an assay buffer as described for the fluorogenic assay.
-
Prepare a solution of the unlabeled Ac-Arg-Gly-Lys(Ac) peptide substrate in assay buffer.
-
Prepare a solution of HDAC enzyme in assay buffer.
-
Prepare a quenching solution (e.g., 10% trifluoroacetic acid) to stop the reaction.
-
Prepare a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the HDAC enzyme and the Ac-Arg-Gly-Lys(Ac) substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for MALDI-TOF MS:
-
On a MALDI target plate, spot a small volume of the quenched reaction mixture.
-
Allow the spot to air dry.
-
Add a small volume of the MALDI matrix solution on top of the dried sample spot.
-
Allow the spot to co-crystallize.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Acquire mass spectra across a relevant m/z range to detect both the acetylated substrate and the deacetylated product. The deacetylated product will have a mass difference of 42.01 Da compared to the substrate.
-
Mandatory Visualization
Caption: Experimental workflows for the fluorogenic and mass spectrometry-based HDAC assays.
Caption: Reaction principle of the two-step this compound fluorogenic assay.
Discussion and Conclusion
The choice between the this compound assay and a mass spectrometry-based method for measuring HDAC activity depends heavily on the specific research question and available resources.
The This compound assay excels in high-throughput screening applications where the goal is to rapidly assess the relative activity of a large number of samples or potential inhibitors.[1][8] Its ease of use, lower cost, and compatibility with standard plate readers make it an accessible and efficient option for many laboratories. However, the indirect nature of the assay and its reliance on a coupled enzymatic reaction introduce potential for artifacts. For instance, compounds that fluoresce at similar wavelengths or inhibit trypsin can interfere with the assay, leading to false positives or negatives. Furthermore, studies have shown that the fluorophore tag itself can influence enzyme activity, with one report indicating that HDAC8 was only active on a substrate when the fluorophore was present.[6] This highlights a potential limitation in using artificially modified substrates to infer the activity on natural substrates.
Mass spectrometry , on the other hand, offers a more direct and unambiguous measurement of HDAC activity.[6] By detecting the substrate and product based on their intrinsic molecular weights, it provides high confidence in the identity of the measured species and is not susceptible to the same types of interference as fluorescence-based assays. This makes it a powerful tool for detailed kinetic studies, substrate specificity profiling, and validation of hits from high-throughput screens. A direct comparison of a fluorescence-based peptide deacetylation assay with a MALDI-TOF-MS assay for HDAC8 found that the measured rate constants were within a 3-fold difference, suggesting that both methods can yield comparable kinetic data under controlled conditions.[9] The primary drawbacks of mass spectrometry are the higher initial investment in instrumentation and the generally lower throughput compared to plate-based fluorogenic assays.
References
- 1. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CRB1101637 | Biosynth [biosynth.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Mass Spectrometry and Peptide Arrays to Profile the Specificities of the Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-Arg-Gly-Lys(Ac)-AMC: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper disposal of Ac-Arg-Gly-Lys(Ac)-AMC, a fluorogenic substrate commonly used in histone deacetylase (HDAC) assays. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented is based on general best practices for handling peptide-based and fluorescent chemical compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for definitive disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. The fluorescent component of this substrate, 7-amino-4-methylcoumarin (AMC), is known to be a skin and eye irritant and may cause respiratory irritation[1][2]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C28H40N8O7 | [3] |
| Molecular Weight | ~600.67 g/mol | [3] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C to -80°C, protected from light | [5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves treating it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired lyophilized this compound powder in its original vial or a clearly labeled, sealed container. This container should be designated for solid chemical waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions (typically in DMSO) and experimental waste from HDAC assays, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound in [Solvent Name]"), concentration, and the appropriate hazard symbols.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, microplates, and gloves, should be collected in a designated solid hazardous waste container.
Step 2: Waste Storage
-
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the containers are kept closed except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
Step 3: Waste Pickup and Disposal
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by your institution's EHS department or a certified hazardous waste disposal vendor.
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved procedure by your institution's EHS department.
Experimental Protocol: Typical HDAC Activity Assay
This compound is a fluorogenic substrate used to measure the activity of histone deacetylases in a two-step reaction.
-
Deacetylation: In the first step, HDAC enzyme removes the acetyl group from the lysine residue of the peptide.
-
Fluorophore Release: In the second step, a developing agent, typically trypsin, is added. Trypsin cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).
-
Detection: The fluorescence of the released AMC is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively[4].
A typical protocol involves incubating the HDAC enzyme with the substrate at a concentration range of 20-50 µM in an appropriate buffer. The reaction is stopped, and the fluorescence is developed by the addition of trypsin[4]. All solutions and subsequent waste from this assay must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Ac-Arg-Gly-Lys(Ac)-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-Arg-Gly-Lys(Ac)-AMC. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation and contact with skin and eyes.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Consider double-gloving for added protection.[2] |
| Eye Protection | Safety Glasses/Goggles | Safety goggles are required for protection against dust particles and potential splashes.[1][2][3] |
| Body Protection | Lab Coat | A standard lab coat to protect clothing and skin.[2][3] |
| Respiratory | Respirator/Face Mask | An appropriate respirator or face mask should be worn when handling the powder to avoid inhalation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Storage and Preparation:
-
Upon receipt, store the lyophilized peptide at -20°C or colder, protected from direct light.[4][5]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Conduct all weighing and initial reconstitution of the powder within a chemical fume hood or a designated containment area to minimize dust inhalation.
2. Reconstitution:
-
Refer to the manufacturer's data sheet for recommended solvents and concentration.[6]
-
Once reconstituted, it is advisable to create single-use aliquots to prevent product degradation from repeated freeze-thaw cycles.[4][6]
-
Store stock solutions at -80°C for up to six months or at -20°C for up to one month, ensuring containers are sealed and protected from moisture and light.[6]
3. Experimental Use:
-
This compound is a fluorogenic substrate used in a two-step enzymatic reaction, typically for assaying histone deacetylase (HDAC) activity.[7][8][9]
-
The initial step involves lysine deacetylation by HDAC, followed by the release of the fluorescent AMC group by an enzyme like trypsin.[7][8][9]
-
Handle all solutions containing the substrate with the standard PPE outlined above.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
-
Unused Chemical: Unused or expired solid this compound should be treated as chemical waste. One recommended method is to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[1]
-
Solutions and Contaminated Materials: All solutions containing the substrate and any contaminated consumables (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste.
-
Fluorescent Waste: The fluorescent AMC component requires special consideration. Fluorescent compounds should not be disposed of in regular trash or down the drain.[10] They must be collected by a recognized hazardous waste collector in accordance with federal, state, and local environmental regulations.[1][10][11]
Emergency Procedures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice.[1]
Workflow for Safe Handling of this compound
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. This compound Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CRB1101637 | Biosynth [biosynth.com]
- 8. This compound peptide [novoprolabs.com]
- 9. glpbio.com [glpbio.com]
- 10. chemischafvalnederland.nl [chemischafvalnederland.nl]
- 11. recyclingworksma.com [recyclingworksma.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
